2-Methyl-1-pentylindole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-4-7-10-15-12(2)11-13-8-5-6-9-14(13)15/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXBGHPYIJYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604545 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-36-0 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2-Methyl-1-pentylindole
An In-Depth Technical Guide for Research & Development
Executive Summary & Identity
2-Methyl-1-pentylindole (CAS: 42951-36-0 ) is a lipophilic indole derivative primarily utilized as a high-value intermediate in the synthesis of cannabimimetic agents (synthetic cannabinoids) and functional thermochromic dyes.[1][2][3] Structurally, it consists of a 2-methylindole core N-alkylated with a pentyl chain. This modification significantly enhances the molecule's lipophilicity compared to its parent precursor, 2-methylindole, facilitating its interaction with hydrophobic receptor pockets (e.g., CB1/CB2 receptors) upon further C3-functionalization.
| Property | Data |
| IUPAC Name | 1-pentyl-2-methyl-1H-indole |
| CAS Number | 42951-36-0 |
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol |
| SMILES | CCCCCn1c(C)cc2ccccc12 |
| Physical State | Pale yellow viscous oil / Low-melting solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water |
Physicochemical Profile
The introduction of the n-pentyl chain at the N1 position disrupts the hydrogen bonding capability of the indole N-H, lowering the melting point relative to 2-methylindole (mp 59°C) and rendering the molecule an oil at ambient temperatures.
Key Constants
| Parameter | Value (Experimental/Predicted) | Context |
| LogP | ~5.2 - 5.5 | Highly lipophilic; crosses blood-brain barrier efficiently. |
| Boiling Point | ~310-320°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| pKa | Non-ionizable (N-alkylated) | The lone pair on nitrogen is part of the aromatic system. |
| Refractive Index | ~1.56 | Indicative of the aromatic indole system.[4] |
Spectral Characteristics (NMR Interpretation)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.89 (t, 3H): Terminal methyl of the pentyl chain.[4]
-
δ 1.30–1.75 (m, 6H): Methylene protons of the pentyl chain.[4]
-
δ 2.42 (s, 3H): C2-Methyl group (characteristic singlet).[4]
-
δ 4.05 (t, 2H): N-CH₂ methylene protons (deshielded by nitrogen).[4]
-
δ 6.25 (s, 1H): C3-H proton (reactive site for electrophilic substitution).[4]
-
δ 7.0–7.6 (m, 4H): Aromatic protons of the benzene ring.[4]
-
Synthesis & Manufacturing Protocol
The industrial standard for producing 2-Methyl-1-pentylindole is the N-alkylation of 2-methylindole using 1-bromopentane under basic conditions. This protocol ensures high regioselectivity for N-alkylation over C3-alkylation.
Reaction Workflow (Graphviz)
Caption: Stoichiometric N-alkylation pathway via SN2 mechanism.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon/Nitrogen), dissolve 2-methylindole (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Allow gas evolution (H₂) to cease.[4] Stir for 30 mins to ensure formation of the indolyl anion.
-
Alternative: Powdered KOH (4.0 eq) in DMSO can be used for a less hazardous, non-cryogenic process.[4]
-
-
Alkylation: Add 1-Bromopentane (1.1 eq) dropwise via syringe to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1); the starting material (Rf ~0.[4]3) should disappear, replaced by the product (Rf ~0.6).
-
Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF/DMSO.[4] Dry over MgSO₄.[4]
-
Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).[4]
Chemical Reactivity & Stability
The chemical utility of 2-Methyl-1-pentylindole lies in the electron-rich nature of its indole ring, specifically at the C3 position .
Electrophilic Aromatic Substitution (C3-Acylation)
The most critical reaction for drug development is the Friedel-Crafts acylation at C3.
-
Mechanism: The nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic.
-
Reagents: Acyl chlorides (e.g., 1-naphthoyl chloride) + Lewis Acid (AlCl₃, EtAlCl₂).[4]
-
Product: Precursor to JWH-007, JWH-122, and other synthetic cannabinoids.
-
Note: The 2-methyl group provides steric bulk that prevents substitution at C2 (which is already blocked) and influences the binding affinity of the final ligand at the CB1 receptor.
Oxidation Sensitivity[9]
-
Air Oxidation: Like many indoles, the pure oil can darken (turn brown/red) upon exposure to air and light due to radical oxidation pathways forming indolenines or dimers.[4]
-
Storage: Must be stored at -20°C under inert gas (Argon) in amber vials.
Reactivity Map (Graphviz)[9]
Caption: Primary reactivity pathways: C3-functionalization vs. oxidative degradation.
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[4]
-
Legal Status: While 2-Methyl-1-pentylindole itself is a chemical intermediate, it is a direct precursor to Schedule I controlled substances (in the US and other jurisdictions). Researchers must verify local regulations regarding "immediate precursors" to analog substances.[4]
References
-
Huffman, J. W., et al. (2005).[5][4] "Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[5][4]
-
ChemicalBook. (2024).[4] "2-Methylindole Chemical Properties and Synthesis." (Base protocol reference).
-
BLD Pharm. (2024).[4] "2-Methyl-1-pentyl-1H-indole Product Entry (CAS 42951-36-0)."[1][2][3]
-
Cayman Chemical. (2024).[4] "JWH-007 Product Information (Precursor Context)."
Sources
- 1. 1255077-34-9|1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride hydrate(1:2:x)|BLD Pharm [bldpharm.com]
- 2. 606-55-3|1-Ethyl-2-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]
- 3. 40876-94-6|1-Ethyl-2-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 4. JP4219776B2 - Temperature-sensitive color-change color memory composition and temperature-sensitive color-change color memory microcapsule pigment containing the same - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
Biological activity of 2-Methyl-1-pentylindole
The following technical guide provides an in-depth pharmacological and structural analysis of 2-Methyl-1-pentylindole , a critical scaffold in the synthesis and structure-activity relationship (SAR) of aminoalkylindole cannabinoids.
Scaffold Pharmacology, SAR Profiling, and Synthetic Utility[1][2]
Executive Summary
2-Methyl-1-pentylindole (CAS: 71757-54-5) is a lipophilic indole derivative primarily utilized as a precursor and structural core for high-affinity synthetic cannabinoids, most notably JWH-007 . While the molecule itself lacks the C3-aroyl substituent required for nanomolar affinity at Cannabinoid Receptor Types 1 and 2 (CB1/CB2), its structural features—specifically the C2-methyl group and N1-pentyl chain—act as critical determinants for receptor subtype selectivity and metabolic stability.
This guide analyzes the compound not merely as an intermediate, but as a pharmacophore scaffold , detailing how its specific steric and electronic properties modulate the biological activity of derived ligands.
Chemical Structure & Physicochemical Profile
The biological behavior of 2-Methyl-1-pentylindole is governed by its high lipophilicity and the steric hindrance introduced by the methyl group at the 2-position.
| Property | Data | Biological Implication |
| Molecular Formula | C₁₄H₁₉N | Lipophilic core; crosses BBB efficiently. |
| Molecular Weight | 201.31 g/mol | Low MW allows for extensive C3-functionalization without exceeding Lipinski limits. |
| LogP (Predicted) | ~5.2 - 5.8 | High lipid solubility; suggests rapid distribution into CNS tissue. |
| C2-Substituent | Methyl (-CH₃) | Critical Feature: Provides steric bulk; blocks enzymatic oxidation at C2; modulates receptor docking. |
| N1-Substituent | n-Pentyl Chain | Optimized length for the CB1 receptor's hydrophobic "channel" (residues F200, W356). |
Pharmacology: The Scaffold Effect
2-Methyl-1-pentylindole functions as the "anchor" domain for cannabinoid ligands. Its biological activity is best understood through Fragment-Based Drug Design (FBDD) principles, where the scaffold contributes binding energy and selectivity.
3.1 Intrinsic Activity vs. Derived Activity
-
Intrinsic Activity: The unsubstituted 2-Methyl-1-pentylindole exhibits negligible affinity for CB1/CB2 receptors (
) compared to its C3-acylated derivatives. It lacks the hydrogen-bond acceptor (carbonyl) necessary to interact with the receptor's lysine/histidine residues (e.g., K192 in CB1). -
Derived Activity (JWH-007): When acylated at C3 with a 1-naphthoyl group, the scaffold yields JWH-007 , a potent agonist.
3.2 Structure-Activity Relationship (SAR)
The addition of the methyl group at the C2 position (transforming the JWH-018 core into the JWH-007 core) alters the pharmacological profile significantly:
-
CB2 Selectivity Shift: The C2-methyl group creates steric clash within the CB1 receptor's orthosteric binding pocket, slightly reducing CB1 affinity while maintaining or enhancing CB2 affinity.
-
Comparative Binding Data:
-
JWH-018 (No C2-Me):
(CB1) = 9.0 nM | (CB2) = 2.94 nM[1] -
JWH-007 (Has C2-Me):
(CB1) = 9.5 nM | (CB2) = 2.9 nM[2][1] -
Insight: While affinities are similar, the C2-methyl group in JWH-007 acts as a "selectivity filter," often favoring peripheral CB2 interactions in broader analog series (e.g., JWH-015).
-
3.3 Metabolic Stabilization
The C2 position of the indole ring is a common site for oxidative metabolism.
-
Mechanism: Substitution with a methyl group blocks the formation of the 2,3-epoxide intermediate or direct hydroxylation at C2.
-
Result: This forces metabolic clearance pathways to shift toward the N-pentyl chain (omega-oxidation) or the naphthalene ring, potentially prolonging the half-life of derived active compounds.
Experimental Protocols
4.1 Synthesis of 2-Methyl-1-pentylindole
This protocol describes the generation of the scaffold via Phase Transfer Catalysis (PTC), ensuring high yield and purity for subsequent biological testing.
Reagents:
-
2-Methylindole (1.0 eq)
-
1-Bromopentane (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, Catalyst)
-
Potassium Hydroxide (KOH) (50% aq. solution)
-
Toluene (Solvent)
Workflow:
-
Dissolution: Dissolve 2-methylindole in toluene in a round-bottom flask.
-
Base Addition: Add 50% KOH solution and TBAB. The mixture will form a biphasic system.
-
Alkylation: Add 1-bromopentane dropwise under vigorous stirring to ensure phase mixing.
-
Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Separate organic layer, wash with water (3x) to remove base/salts, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distillation or Flash Column Chromatography (Silica gel, 100% Hexane) to yield a pale yellow oil.
4.2 Conversion to Active Ligand (JWH-007)
Friedel-Crafts Acylation:
-
Cool a solution of 2-Methyl-1-pentylindole (1 eq) in dry DCM to 0°C.
-
Add Dimethylaluminum chloride (1.5 eq) (Lewis Acid) dropwise. Stir for 30 min.
-
Add 1-Naphthoyl chloride (1.2 eq) in DCM.
-
Allow to warm to RT and stir for 12 hours.
-
Quench with ice water/NaHCO₃. Extract with DCM.
-
Result: The C3-acylated product (JWH-007) is obtained, activating the scaffold for cannabinoid receptor binding.
Visualizations
5.1 Pathway: Scaffold Synthesis & Activation
The following diagram illustrates the chemical evolution from the inactive precursor to the active cannabinoid ligand.
Caption: Synthetic trajectory transforming the pharmacologically quiescent scaffold into a nanomolar-affinity ligand.
5.2 SAR Logic: The C2-Methyl Effect
This diagram details the biological consequences of the C2-Methyl substitution found in this scaffold.
Caption: Mechanistic impact of the 2-methyl group on receptor interaction and metabolic stability.
References
-
Huffman, J. W., et al. (2005).[2][3] Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents.[2][4] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link
-
Wiley, J. L., et al. (1998).[7] Structure-activity relationships of indole- and pyrrole-derived cannabinoids.[6][7] Journal of Pharmacology and Experimental Therapeutics. Link
-
Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding.[2] Drug and Alcohol Dependence. Link
-
Cayman Chemical. (n.d.). JWH-007 Product Information and Biological Data.[2]Link
Sources
- 1. JWH-007 - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor [biomolther.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Structure-Activity Relationship of 2-Methyl Substituted Indoles
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. Within this scaffold, the C2 position acts as a critical fulcrum for tuning biological activity. This guide analyzes the Structure-Activity Relationship (SAR) of 2-methyl substituted indoles , moving beyond basic pharmacophores to explore the mechanistic roles of steric locking, hydrophobic pocket filling, and metabolic obstruction.
We focus on the "Magic Methyl" effect, where the introduction of a single methyl group at the C2 position can potentiate activity by orders of magnitude (e.g., Indomethacin) or completely invert selectivity profiles (e.g., COX-1 vs. COX-2).
Mechanistic SAR Analysis
The 2-methyl group on the indole ring is rarely a passive bystander. Its influence governs three primary physicochemical domains:
A. Conformational Locking (The "Atropisomer" Effect)
In N-substituted indoles, such as Indomethacin , the 2-methyl group creates significant steric hindrance with the N1-substituent (e.g., a p-chlorobenzoyl group).[1]
-
Mechanism: The bulk of the C2-methyl prevents free rotation of the N1-benzoyl group, restricting the molecule into a preferred conformation (often preventing the planar alignment of the two aromatic systems).
-
Impact: This "conformational lock" reduces the entropic penalty of binding. The molecule is pre-organized in the bioactive conformation before entering the binding site.
-
Evidence: Removal of the 2-methyl group (2-desmethylindomethacin) restores rotational freedom, drastically increasing the energy required to adopt the bound state and reducing potency by >95%.
B. Hydrophobic Pocket Filling
The C2-methyl group is lipophilic. In many target proteins, specifically cyclooxygenases (COX) and HIV-1 gp41, the indole C2 position aligns with a small, hydrophobic sub-pocket.
-
COX-2 Interaction: The 2-methyl group inserts into a hydrophobic depression formed by Ala-527, Val-349, Ser-530, and Leu-531 .[1][2] This van der Waals contact is essential for high-affinity binding (
in the nanomolar range). -
Selectivity Switch: Replacing the 2-methyl with a 2-trifluoromethyl (CF
) group maintains COX-2 activity (due to the larger COX-2 pocket accommodating the bulk) but abolishes COX-1 activity (steric clash), effectively converting a non-selective NSAID into a COX-2 selective inhibitor.[1]
C. Metabolic Blocking
The C2 and C3 positions of indole are electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s).
-
Oxidation Blockade: Substitution at C2 hinders the formation of the 2,3-epoxide intermediate or direct hydroxylation at C2, thereby extending the plasma half-life (
) of the drug candidate.
Quantitative Data Summary
The following table illustrates the dramatic impact of C2-substitution on biological potency, using Indomethacin analogs as the primary dataset.
Table 1: Impact of C2-Substitution on COX Inhibition Potency
| Compound Variant | C2 Substituent | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Mechanistic Insight |
| Indomethacin | -CH | 0.028 | 1.68 | 0.016 | Balanced hydrophobic fill; steric lock active.[1] |
| Des-methyl | -H | >100 | >100 | N/A | Loss of steric lock; entropy penalty too high.[1] |
| Trifluoro-analog | -CF | >66 | 0.06 | >1100 | Steric clash in COX-1; optimal fill in COX-2.[1] |
| Phenyl-analog | -Ph | >100 | 25 | >4 | Steric bulk excludes COX-1; slight clash in COX-2.[1] |
Data synthesized from Kalgutkar et al. and related SAR studies cited in References.
Visualization: SAR Logic & Synthesis
Diagram 1: The "Magic Methyl" SAR Logic Tree
This diagram visualizes the decision-making process when modifying the C2 position of an indole scaffold.
Caption: Decision logic for C2-indole modification. The 2-methyl group provides a unique balance of steric locking and hydrophobic interaction.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes a "Checkpoint" to verify success before proceeding.
Protocol A: Synthesis of 2-Methylindole (Fischer Indole Method)
Target: Gram-scale synthesis of the core scaffold.[1]
Reagents:
-
Phenylhydrazine (30.0 g, 0.28 mol)
-
Acetone (18.0 g, 0.31 mol)
-
Polyphosphoric Acid (PPA) or ZnCl
(Catalyst) -
Solvents: Ethanol, Dichloromethane (DCM)
Step-by-Step Workflow:
-
Hydrazone Formation:
-
Mix phenylhydrazine and acetone in a round-bottom flask.
-
Reaction: Exothermic reaction occurs; water separates.[3]
-
Checkpoint 1 (TLC): Spot the reaction mixture against phenylhydrazine starting material (SM). Disappearance of SM indicates hydrazone formation.
-
-
Cyclization (Indolization):
-
Add the crude hydrazone to pre-heated Polyphosphoric Acid (100°C) slowly with vigorous stirring.
-
Raise temperature to 180°C for 15-20 minutes.
-
Observation: Evolution of ammonia gas (NH
) indicates cyclization is occurring.
-
-
Quench & Workup:
-
Pour the hot reaction melt into crushed ice/water (500 mL).
-
Stir until the dark mass solidifies or becomes a slurry.
-
Extract with DCM (3 x 100 mL). Wash organic layer with brine.
-
-
Purification:
-
Dry over anhydrous Na
SO , filter, and concentrate. -
Recrystallization: Use hot water or ethanol/water mix.
-
Checkpoint 2 (Melting Point): Pure 2-methylindole should melt at 58-60°C .[1]
-
Protocol B: COX-2 Inhibition Assay (In Vitro)
Target: Validation of biological activity.[1]
Reagents:
-
Recombinant human COX-2 enzyme.[1]
-
Arachidonic acid (Substrate).
-
Colorimetric substrate (e.g., TMPD) or ELISA kit.
-
Test Compounds: 2-Methylindole derivative (Test), Indomethacin (Positive Control), DMSO (Vehicle).[1]
Step-by-Step Workflow:
-
Enzyme Activation:
-
Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.[1]0) with Hematin (co-factor) for 5 minutes at 25°C.
-
-
Inhibitor Incubation:
-
Add Test Compound (dissolved in DMSO) at varying concentrations (0.01
M to 100 M). -
Include Indomethacin (10
M) as a positive control for inhibition. -
Incubate for 10 minutes.
-
-
Reaction Initiation:
-
Add Arachidonic Acid (100
M final concentration) and TMPD. -
Checkpoint 3 (Color Change): In the "Vehicle" (no inhibitor) well, the solution should turn blue (oxidation of TMPD) within 60 seconds. Lack of color indicates enzyme failure.
-
-
Data Acquisition:
Diagram 2: Synthesis Workflow & Validation
Caption: Fischer Indole Synthesis workflow with critical quality control checkpoints.
References
-
Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.
-
Prusakiewicz, J. J., et al. (2004). Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin. Biochemistry.
-
Hu, W., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.[1] ACS Medicinal Chemistry Letters.
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.
Sources
Pharmacological Profile of the 2-Methyl-1-pentylindole Scaffold: A Technical Analysis of JWH-007 and Related Congeners
Executive Technical Summary
Subject Identity: The term "2-Methyl-1-pentylindole" refers to the substituted indole core (CAS: 114995-37-8) serving as the lipophilic scaffold for a specific subclass of synthetic cannabinoids, most notably JWH-007 .
Distinction of Activity: The 2-methyl-1-pentylindole precursor itself is pharmacologically inert regarding cannabinoid receptor binding. It functions solely as a steric and lipophilic anchor. The pharmacological activity emerges only upon C3-acylation with a naphthoyl or phenylacetyl moiety. Therefore, this guide analyzes the pharmacological profile of the active prototype, JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole), while detailing the role of the methylated scaffold in receptor selectivity.
Key Pharmacological Characteristics (JWH-007):
-
Class: Naphthoylindole Synthetic Cannabinoid.
-
Mechanism: Full Agonist at CB1 and CB2 receptors.[1]
-
Potency: High affinity (
~9.5 nM at CB1; ~2.9 nM at CB2), comparable to JWH-018 but with modified steric parameters due to the C2-methyl group. -
Signaling:
-protein coupled pathway activation, leading to adenylyl cyclase inhibition and MAPK phosphorylation.
Chemical Identity & Structural Pharmacology[2]
The 2-methyl-1-pentylindole scaffold introduces a critical steric element—the C2-methyl group—which differentiates this class from the JWH-018 (non-methylated) series.
Physicochemical Properties (JWH-007)
| Property | Data | Note |
| IUPAC Name | (2-methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone | Active Agent |
| Molecular Formula | Lipophilic neutral base | |
| Molar Mass | 355.47 g/mol | Crosses BBB efficiently |
| CAS Number | 155471-10-6 | Active Drug (JWH-007) |
| Precursor CAS | 114995-37-8 | 2-Methyl-1-pentylindole (Core) |
| LogP (Predicted) | ~7.2 | Highly lipophilic; depot binding likely |
Synthesis of the Active Scaffold
The synthesis of JWH-007 validates the role of 2-methyl-1-pentylindole as the nucleophilic core. The protocol utilizes a Friedel-Crafts acylation, critical for introducing the pharmacophore (naphthoyl group).
Protocol: Two-Stage Synthesis
-
N-Alkylation: 2-Methylindole is treated with 1-bromopentane in the presence of a base (KOH or NaH) in DMF/DMSO to yield 2-methyl-1-pentylindole .
-
C3-Acylation: The intermediate is reacted with 1-naphthoyl chloride using an organoaluminum catalyst (e.g.,
or ) to ensure regioselectivity at the C3 position.
Figure 1: Synthetic pathway transforming the inert 2-methyl-1-pentylindole scaffold into the active cannabinoid JWH-007.[2]
Pharmacodynamics: Receptor Interaction & Signaling
Binding Affinity Profile
JWH-007 exhibits nanomolar affinity for both cannabinoid receptors.[3][2] The presence of the C2-methyl group creates a specific Structure-Activity Relationship (SAR) profile compared to its desmethyl analog, JWH-018.
Comparative Binding Data (
| Compound | Structure Note | CB1 Affinity ( | CB2 Affinity ( | Selectivity (CB1:CB2) |
| JWH-007 | 2-Methyl -1-pentyl... | 9.5 ± 4.5 nM | 2.9 ± 2.6 nM | ~3.3 (Favoring CB2) |
| JWH-018 | 1-Pentyl...[2] (No Methyl) | 9.0 ± 5.0 nM | 2.9 ± 2.6 nM | ~3.0 (Favoring CB2) |
| Phytocannabinoid | 41 ± 2 nM | 36 ± 10 nM | ~1.1 (Balanced) |
Data Source: Huffman et al. (2005) Bioorg.[3][4] Med. Chem.
Expert Insight on SAR: The C2-methyl group in JWH-007 introduces steric bulk near the indole nitrogen. While it does not significantly abolish CB1 affinity (9.5 nM vs 9.0 nM for JWH-018), it demonstrates that the CB1 receptor's binding pocket can accommodate substituents at the C2 position of the indole ring without the drastic penalty seen with larger alkyl groups (e.g., ethyl or propyl at C2). However, the C2-methyl group is often associated with a slight shift toward CB2 selectivity in other analogs (e.g., JWH-015), making the 2-methyl-1-pentylindole scaffold a versatile tool for developing peripherally restricted cannabinoids.
Signal Transduction Pathways
Upon binding, JWH-007 acts as a full agonist , inducing a conformational change in the GPCR that triggers the
Key Signaling Events:
-
G-Protein Activation: Dissociation of
and subunits. -
cAMP Suppression:
inhibits adenylyl cyclase, reducing intracellular cAMP. -
MAPK Activation:
subunits recruit and phosphorylate ERK1/2 (pERK), driving nuclear transcription factors (e.g., CREB, Fos). -
Ion Channel Modulation: Inhibition of Voltage-Gated Calcium Channels (VGCC) and activation of GIRK potassium channels, resulting in hyperpolarization (neurotransmission suppression).
Figure 2: Intracellular signaling cascade triggered by JWH-007 binding to Cannabinoid Receptors.
Pharmacokinetics & Metabolism (Predicted)
Due to the structural homology with JWH-018, the metabolic profile of JWH-007 is predictable and follows established Phase I and Phase II pathways.
Metabolic Stability
The 2-methyl group on the indole ring is metabolically stable compared to the pentyl chain and the naphthyl ring. The primary sites of metabolic attack are:
- -Oxidation: Hydroxylation at the terminal carbon of the N-pentyl chain (forming 5-hydroxy-pentyl metabolites).
- -1 Oxidation: Hydroxylation at the penultimate carbon.
-
Ring Hydroxylation: Hydroxylation on the naphthalene ring system.
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolites, facilitating renal excretion.
Toxicological Implication: Unlike THC metabolites, monohydroxylated metabolites of JWH-type compounds often retain high affinity for CB1 receptors. This contributes to the "long tail" of psychoactivity and the risk of re-intoxication or prolonged adverse effects seen with synthetic cannabinoids.
Safety & Toxicology Profile
The "2-Methyl-1-pentylindole" class (via JWH-007) presents a higher risk profile than phytocannabinoids due to full agonism.
The Synthetic Cannabinoid Toxidrome
Clinical presentations associated with JWH-007 overdose include:
-
Neurological: Seizures, agitation, anxiety, acute psychosis (mediated by inhibition of GABAergic transmission via CB1).
-
Cardiovascular: Tachycardia and hypertension (sympathomimetic effects).
-
Gastrointestinal: Hyperemesis (paradoxical, distinct from the anti-emetic effect of low doses).
Precursor Toxicity
While the guide focuses on the active drug, the precursor 2-methyl-1-pentylindole may be present as an impurity in illicit preparations.
-
Impurity Profile: Simple indoles are generally mild irritants. However, unreacted alkylating agents (1-bromopentane) or acylating agents (naphthoyl chloride) in poorly synthesized batches pose significant chemical burn and toxicity risks to the user.
References
-
Huffman, J. W., et al. (1994).[3][2][4] "Design, synthesis and pharmacology of cannabimimetic indoles." Bioorganic & Medicinal Chemistry Letters, 4(4), 563-566. Link
-
Huffman, J. W., et al. (2005).[3][4] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: Steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[3] Link[3]
-
Wiley, J. L., et al. (1998).[5] "Structure-activity relationships of indole- and pyrrole-derived cannabinoids." Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. Link
-
Cayman Chemical. (2023). "JWH-007 Product Information & Safety Data Sheet." Link
-
PubChem. (2024).[6] "Compound Summary: JWH-007." National Library of Medicine. Link
Sources
- 1. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH-007 - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylindole - Wikipedia [en.wikipedia.org]
Methodological & Application
HPLC purification methods for 2-Methyl-1-pentylindole
Abstract
This technical guide details the isolation and analytical characterization of 2-Methyl-1-pentylindole (specifically the synthetic cannabinoid JWH-007 and its structurally related precursors). Due to the high lipophilicity (LogP > 7) and structural similarity to analogs like JWH-018, standard C18 protocols often yield insufficient resolution. This guide introduces an optimized Phenyl-Hexyl stationary phase protocol to exploit π-π interactions for superior isomer separation, alongside a traditional C18 method for robust quality control.
Introduction & Chemical Context
2-Methyl-1-pentylindole typically refers to the core scaffold or the final synthetic cannabinoid JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole). In drug development and forensic toxicology, distinguishing JWH-007 from its non-methylated analog, JWH-018 , is critical due to differing receptor affinities (CB1/CB2) and legal statuses.
-
Target Molecule: JWH-007 (CAS: 155471-10-6)[1]
-
Key Impurities:
-
Precursor: 1-Pentyl-2-methylindole (lacks the naphthoyl group).
-
Homolog: JWH-018 (lacks the 2-methyl group on the indole ring).[1]
-
Isomers: Branched alkyl chain variants.
-
Physicochemical Profile
| Property | Value | Implication for Chromatography |
| Molecular Weight | 355.47 g/mol | Suitable for LC-MS/MS quantitation. |
| LogP (Octanol/Water) | ~7.3 - 7.5 | High Lipophilicity. Requires high organic strength mobile phases; significant retention on C18. |
| pKa | ~ -2 (Indole N) | The indole nitrogen is not basic in the typical sense; pH buffers are used primarily for peak shape and MS compatibility, not ionization control. |
| UV Max | 218 nm, 315 nm | Dual-wavelength monitoring recommended. |
Strategic Separation Logic
To achieve "Self-Validating" protocols, we must understand the interaction mechanisms.
-
The Lipophilicity Challenge: Standard C18 columns often result in excessive retention times (>20 min) or broad peaks for JWH-007 due to its long pentyl chain and naphthyl group.
-
The Selectivity Solution: We utilize Phenyl-Hexyl phases. The π-π interactions between the phenyl ring on the stationary phase and the naphthoyl/indole systems of JWH-007 provide orthogonal selectivity to pure hydrophobicity. This is crucial for separating JWH-007 from JWH-018, where the only difference is a single methyl group.
Workflow Visualization
Figure 1: End-to-end purification workflow from crude synthesis to isolated reference material.
Protocol 1: Analytical QC (UHPLC-UV-MS)
Purpose: Purity assessment and identification of JWH-007 vs. JWH-018.
Chromatographic Conditions
-
System: UHPLC with DAD and MS detector (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Why? Superior separation of aromatic isomers compared to C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Note: Methanol causes higher backpressure but offers different selectivity if MeCN fails.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 218 nm (primary), 290 nm (secondary). MS in ESI(+) mode.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Begin Elution |
| 8.00 | 90 | Gradient Ramp |
| 10.00 | 95 | Wash |
| 10.10 | 40 | Re-equilibration |
| 13.00 | 40 | End Run |
Expected Results:
-
Precursor (1-pentyl-2-methylindole): Elutes early (~4-5 min) due to lack of the naphthoyl group.
-
JWH-018: Elutes ~7.2 min.
-
JWH-007: Elutes ~7.5 min (The 2-methyl group adds hydrophobicity and steric bulk).
Protocol 2: Preparative Purification (Scale-Up)
Purpose: Isolation of >100mg pure compound from crude reaction mixtures.
System Setup
-
Column: Prep C18 (e.g., YMC-Actus Triart C18, 250 x 20 mm, 5 µm).
-
Why C18 here? Phenyl-Hexyl is expensive for prep scale. C18 provides sufficient loadability for bulk purification where resolution constraints are looser than analytical QC.
-
-
Flow Rate: 15 - 20 mL/min.
-
Injection Volume: 500 µL - 2 mL (concentration dependent).
Sample Preparation (Critical Step)
Synthetic cannabinoids are hydrophobic. Injecting a sample dissolved in 100% DMSO or THF into a high-water mobile phase will cause the compound to precipitate at the column head, ruining the separation.
-
Dissolve crude JWH-007 in 50:50 Acetonitrile:Water .
-
If solubility is poor, use 100% Methanol but reduce injection volume to prevent "solvent breakthrough" (peak distortion).
-
Filtration: Mandatory 0.45 µm PTFE filter to remove synthesis byproducts (catalyst residues).
Preparative Gradient Strategy
-
Isocratic Hold: Start with a shallow gradient to focus the band.
-
Mobile Phase: Water (A) / Acetonitrile (B) (No buffer needed for Prep UV unless collecting for MS).
| Time (min) | % B | Logic |
| 0-2 | 60 | Load sample |
| 2-15 | 60 → 95 | Slow ramp to separate homologs |
| 15-18 | 100 | Column Flush |
| 18-20 | 60 | Re-equilibration |
Fraction Collection Trigger:
-
Slope: > 1.0 mV/sec (collects sharp peaks).
-
Threshold: > 10 mAU (avoids baseline noise).
-
Note: Discard the "front" and "tail" of the main peak to ensure >99% purity.
Troubleshooting & Validation (SST)
To ensure Trustworthiness , perform a System Suitability Test (SST) before every critical batch.
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or Column overload. | Add 5mM Ammonium Formate to Mobile Phase A. Reduce injection mass. |
| Double Peaks | Atropisomerism or Isomer contamination. | Heat column to 50°C (speeds up rotation) or switch to Phenyl-Hexyl column. |
| Retention Shift | Phase collapse (unlikely in high organic) or Temp fluctuation. | Ensure column oven is stable. Check pump mixing valve. |
Isomer Separation Logic Diagram
Figure 2: Mechanistic basis for selecting Phenyl-Hexyl stationary phases for JWH analogs.
Safety & Compliance
-
Handling: JWH-007 is a potent CB1/CB2 agonist.[1] Handle as a hazardous chemical in a fume hood. Wear nitrile gloves and eye protection.
-
Legal: Verify local scheduling. JWH-007 is a Schedule I controlled substance in the USA and banned in many other jurisdictions.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from
-
Cayman Chemical. (n.d.). JWH-007 Product Information & Physicochemical Data. Retrieved from
- Huffman, J. W., et al. (1994). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters.
-
National Institutes of Health (NIH) - PubChem. (2025). JWH-007 Compound Summary. Retrieved from
Sources
Application Note: Regioselective Synthesis of 2-Methyl-1-pentylindole
Executive Summary
This application note details the regioselective N-alkylation of 2-methylindole to produce 2-methyl-1-pentylindole. This scaffold is a critical intermediate in the synthesis of lipophilic indole-based G-protein coupled receptor (GPCR) ligands and serves as a model substrate for studying steric influence on alkylation kinetics.
We present two validated protocols:
-
Method A (Discovery Scale): Sodium Hydride (NaH) in DMF. Ideal for milligram-to-gram scale where high purity and rapid kinetics are required.
-
Method B (Process Scale): Phase Transfer Catalysis (PTC). Ideal for multi-gram scale, utilizing green solvents and avoiding moisture-sensitive reagents.
Strategic Analysis & Mechanism
Chemoselectivity: N- vs. C-Alkylation
The indole ring system is an ambident nucleophile. Alkylation can occur at the nitrogen (N-1) or the carbon (C-3).
-
Electronic Control: The N-H proton of 2-methylindole has a pKa of ~17 (in DMSO). Deprotonation creates an indolyl anion where the negative charge is delocalized. Under "hard" basic conditions (NaH, KOH) and polar aprotic solvents, the charge density on the nitrogen drives N-alkylation via an
mechanism. -
Steric Control: The methyl group at C-2 provides steric bulk that slightly disfavors attack at C-3 compared to unsubstituted indole, further enhancing N-selectivity.
Reaction Mechanism
The reaction proceeds via the formation of a sodium indolyl salt, followed by nucleophilic attack on 1-bromopentane.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 2-methylindole.
Experimental Protocols
Method A: High-Purity Synthesis (NaH/DMF)
Best for: SAR studies, high-throughput library generation. Key Constraint: Strictly anhydrous conditions required.
Materials
-
Substrate: 2-Methylindole (1.0 eq)
-
Reagent: 1-Bromopentane (1.2 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)
-
Solvent: Anhydrous
-Dimethylformamide (DMF) [0.2 M concentration]
Step-by-Step Procedure
-
Apparatus Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Activation: Add NaH (60% dispersion) to the flask.
-
Optional: For ultra-high purity, wash NaH twice with anhydrous hexane to remove mineral oil. Decant hexane under nitrogen flow.
-
-
Solvation: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.
-
Deprotonation: Dissolve 2-methylindole in a minimal amount of DMF and add dropwise to the NaH suspension.
-
Observation: Vigorous evolution of
gas. The solution will turn from colorless to yellow/orange (indolyl anion formation). -
Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes.
-
-
Alkylation: Re-cool to 0°C. Add 1-bromopentane dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 3–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product
will be higher than starting material.
-
-
Quench: Cool to 0°C. Carefully add saturated
solution dropwise to quench excess hydride. -
Workup: Dilute with water and extract 3x with Ethyl Acetate (EtOAc). Wash combined organics with water (to remove DMF) and brine. Dry over
.
Method B: Scalable Green Synthesis (Phase Transfer Catalysis)
Best for: Gram-scale synthesis, avoiding hazardous NaH. Key Constraint: Requires vigorous stirring for phase transfer.
Materials
-
Substrate: 2-Methylindole (1.0 eq)
-
Reagent: 1-Bromopentane (1.5 eq)
-
Base: 50% w/w NaOH (aq) (5.0 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)
-
Solvent: Toluene
Step-by-Step Procedure
-
Mixing: In a round-bottom flask, dissolve 2-methylindole and 1-bromopentane in Toluene.
-
Catalyst Addition: Add TBAB and the 50% NaOH solution.
-
Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (essential for interfacial surface area).
-
Time: Reflux for 4–6 hours.
-
Workup: Cool to RT. Separate phases. Extract the aqueous layer once with Toluene.
-
Washing: Wash combined organic layers with 1M HCl (to remove unreacted amine traces) and then brine.
Purification & Characterization
Purification Workflow
Regardless of the synthesis method, purification is required to remove excess alkyl halide and mineral oil (if Method A is used without washing).
Figure 2: Downstream processing workflow.
Expected Analytical Data
-
Physical State: Pale yellow viscous oil.[1]
-
Yield: 85–95% (Method A); 80–90% (Method B).
-
1H NMR (400 MHz, CDCl3):
- 7.50 (d, 1H, Ar-H)
- 7.10–7.30 (m, 3H, Ar-H)
- 6.25 (s, 1H, C3-H)
-
4.05 (t, 2H,
) — Diagnostic shift for N-alkylation -
2.41 (s, 3H,
) -
1.75 (m, 2H, pentyl
) -
1.35 (m, 4H, pentyl
) -
0.90 (t, 3H, terminal
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in Method A | Flame-dry glassware; ensure DMF is anhydrous (<50 ppm water). |
| C-Alkylation Observed | Temperature too high during addition | Keep reaction at 0°C during NaH and alkyl halide addition. |
| Starting Material Remains | Incomplete deprotonation | Increase stirring time after NaH addition; ensure H2 evolution ceases before adding alkyl halide. |
| Emulsion (Method B) | TBAB inefficiency | Ensure vigorous stirring (vortex); add small amount of brine to break emulsion. |
References
-
BenchChem. (2025).[1][2] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from
-
Organic Syntheses. (1942). 2-Methylindole.[2][3][4] Org. Synth. 22, 94. Retrieved from
-
National Institutes of Health (NIH). (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. Retrieved from
-
ChemicalBook. (2024). 2-Methyl-1-pentene NMR Data (Reference for Pentyl Chain Shifts). Retrieved from
Sources
Application Note: Validated Analytical Method for 2-Methyl-1-pentylindole
Executive Summary & Scope
This technical guide details the development and validation of an analytical workflow for 2-Methyl-1-pentylindole (MPI) . MPI is a critical synthetic intermediate and potential degradation marker for the naphthoylindole class of synthetic cannabinoids (specifically the JWH-007 and JWH-018 series).[1]
Target Audience: Analytical chemists in forensic toxicology, pharmaceutical quality control, and drug metabolism pharmacokinetics (DMPK).
The Challenge: MPI is highly lipophilic and structurally similar to numerous regioisomers (e.g., 1-pentylindole, 2-methylindole).[1] Standard methods often fail to resolve it from its acylated derivatives or isomeric impurities.[1] This protocol establishes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification in biological matrices and a Gas Chromatography-Mass Spectrometry (GC-MS) method for bulk purity analysis.[1]
Physicochemical Profile & Strategy
Understanding the molecule is the prerequisite for method design.
| Property | Value | Implication for Method Design |
| IUPAC Name | 2-Methyl-1-pentyl-1H-indole | Target Analyte |
| Molecular Formula | C₁₄H₁₉N | Monoisotopic Mass: 201.15 Da |
| Precursor Ion | [M+H]⁺ = 202.16 m/z | Primary Q1 selection for ESI+ |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; requires high % organic mobile phase.[1] |
| pKa | ~ -0.3 (Indole N) | Very weak base.[1] Acidic mobile phase essential for protonation.[1] |
| Solubility | MeOH, ACN, Hexane | Insoluble in water. Avoid 100% aqueous diluents.[1] |
Strategic Decision: LC-MS/MS vs. GC-MS
-
Primary Method (LC-MS/MS): Selected for sensitivity (pg/mL range) in plasma/urine and specificity against biological background.[1]
-
Secondary Method (GC-MS): Selected for definitive structural identification (EI fragmentation) in seized drug powders or raw material qualification.[1]
Protocol A: LC-MS/MS Method Development
Objective: Trace quantification with high specificity.
Sample Preparation (Liquid-Liquid Extraction)
Due to MPI's lipophilicity, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.[1]
-
Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 20 µL of deuterated analog (e.g., JWH-018-d9, used as a surrogate due to structural similarity) at 100 ng/mL.
-
Extraction: Add 1 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Rationale: Non-polar solvent targets the lipophilic indole while excluding polar matrix components.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Reconstitution: Transfer supernatant to a glass vial. Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL 50:50 Mobile Phase A:B .
Chromatographic Conditions[1][2][3][4][5]
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).
-
Why: High surface area required to retain the pentyl chain.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]
-
Why: Formic acid ensures protonation ([M+H]+); Ammonium formate improves peak shape.[1]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: ACN provides stronger elution strength than MeOH for alkyl-indoles.[1]
-
-
Gradient:
-
0.0 min: 40% B (Start high organic to prevent precipitation)
-
5.0 min: 95% B (Ramp to elute lipophilic MPI)
-
7.0 min: 95% B (Wash)
-
7.1 min: 40% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)[1]
-
Source: Electrospray Ionization (Positive Mode).[1]
-
MRM Transitions:
Figure 1: Logical flow of the LC-MS/MS analytical protocol.[1]
Protocol B: GC-MS Confirmation (Forensic/Purity)
Objective: Structural confirmation and regioisomer differentiation.[1]
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 5 min at 280°C.
-
-
MS Source: EI (70 eV), 230°C.
-
Key Fragments:
Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must pass the following validation criteria.
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at RT of MPI in blank matrix. | Analyze 6 lots of blank plasma/urine. |
| Linearity | R² > 0.995 | 6-point calibration curve (e.g., 1 – 500 ng/mL).[1] |
| Accuracy | 85-115% Recovery | Spike QC samples at Low, Mid, High levels (n=5). |
| Precision | CV < 15% (Intra/Inter-day) | Repeat analysis of QC samples over 3 days. |
| Matrix Effect | 85-115% (Normalized to IS) | Compare post-extraction spike vs. neat solution.[1] |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Dilution series analysis. |
Troubleshooting & Causality
-
Issue: Poor Sensitivity.
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 5mM to mask silanols.[1]
-
-
Issue: Carryover.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from
- Huffman, J. W., et al. (1994). Design, synthesis and pharmacology of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters.
-
European Medicines Agency (EMA). (2022).[1] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from
- Kavanagh, P., et al. (2010). The analysis of substituted indoles as synthetic cannabinoid precursors. Drug Testing and Analysis. (Specific context on indole precursors).
Sources
Application Note: High-Sensitivity In Vitro Receptor Binding Assay for 2-Methyl-1-pentylindole
Executive Summary & Scientific Context
2-Methyl-1-pentylindole represents the lipophilic "scaffold" or metabolic fragment of several synthetic cannabinoids (e.g., JWH-007, JWH-018 analogs). Unlike full agonists which possess a C3-linked aromatic moiety (naphthoyl, phenylacetyl, etc.) required for high-affinity aromatic stacking within the receptor pocket, this indole core lacks the primary pharmacophore for nanomolar binding.
Consequently, characterizing this molecule requires a High-Sensitivity Fragment Screening Protocol . Standard assays optimized for potent agonists (nM range) often fail to detect the weak, micromolar activity of precursors due to solubility limits and non-specific binding (NSB).
This protocol addresses three critical challenges:
-
Extreme Lipophilicity: The pentyl chain drives high non-specific binding to plastics.
-
Low Affinity: The lack of a C3-substituent necessitates higher concentration ranges (
to M). -
Solvent Tolerance: High concentrations require DMSO management to prevent receptor denaturation.
Experimental Design & Logic
The "Sticky Ligand" Phenomenon
Lipophilic indoles (
-
Correction: Use silanized glass vials or low-binding polypropylene for all serial dilutions.
-
Buffer Chemistry: The assay buffer must contain Bovine Serum Albumin (BSA) to act as a carrier, keeping the ligand in solution without sequestering it entirely from the receptor.
Radioligand Selection
We utilize [³H]CP55,940 rather than [³H]SR141716A (Rimonabant).
-
Reasoning: CP55,940 is a high-affinity agonist (
nM). Since 2-Methyl-1-pentylindole is a structural precursor to agonists, it competes more logically for the agonist binding conformation.
Concentration Range
Unlike JWH-018 (tested 0.1 nM – 1
- M, precipitation is likely. Visual inspection of the highest concentration wells is mandatory.
Materials & Reagents
| Component | Specification | Purpose |
| Receptor Source | Membrane prep from HEK293 or CHO cells stably expressing hCB1 or hCB2. | Target protein. |
| Radioligand | [³H]CP55,940 (Specific Activity: ~100-180 Ci/mmol). | Traceable competitor. |
| Test Compound | 2-Methyl-1-pentylindole (Dissolved in 100% DMSO). | Ligand of interest. |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty-acid free) . | Physiological environment + carrier.[3] |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 0.5% BSA (ice-cold). | Removes unbound ligand.[4][5] |
| Filters | Whatman GF/B or GF/C glass fiber filters. | Traps membranes.[6] |
| Coating Agent | 0.1% Polyethyleneimine (PEI). | Reduces filter NSB (Critical). |
Detailed Protocol
Phase 1: Preparation (T minus 2 hours)
-
Filter Pre-treatment: Soak GF/B filters in 0.1% PEI (ice-cold) for at least 60 minutes.
-
Ligand Dilution (The "Glass" Rule):
-
Prepare a 10 mM stock of 2-Methyl-1-pentylindole in 100% DMSO.
-
Perform serial dilutions (1:10) in DMSO first , then dilute 1:100 into the Assay Buffer to reach 10x working concentrations.
-
Constraint: Final DMSO concentration in the assay well must be
(ideally 0.1%).
-
Phase 2: The Binding Assay (Workflow)
Figure 1: Workflow for Competitive Radioligand Binding Assay.
Step-by-Step:
-
Plating: Use a 96-well polypropylene V-bottom plate (low binding).
-
Total Binding (TB): Add 25 µL Assay Buffer + 2.5 µL DMSO vehicle.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM unlabeled CP55,940 (saturating concentration).
-
Test Wells: Add 25 µL of 2-Methyl-1-pentylindole dilutions (10x conc).
-
-
Receptor Addition: Add 200 µL of membrane suspension (typically 5–10 µg protein/well) to all wells. Do not vortex membranes vigorously.
-
Radioligand Addition: Add 25 µL of [³H]CP55,940 (diluted in buffer) to a final concentration of ~0.5 nM (near its
). -
Incubation: Seal plate and incubate for 90 minutes at 30°C .
-
Note: Lipophilic ligands require longer equilibration times than hydrophilic ones.
-
-
Termination:
-
Rapidly filter through PEI-soaked GF/B filters using a cell harvester.
-
Wash filters 3 times with 4 mL of ice-cold Wash Buffer (containing BSA).
-
Crucial: The BSA in the wash buffer prevents the lipophilic ligand from re-equilibrating or sticking to the harvester tubing.
-
-
Counting: Dry filters, add scintillation cocktail, and count for 1 minute per well.
Data Analysis & Interpretation
Competitive Binding Model
The assay relies on the displacement of the radioligand by the test compound.
Figure 2: Competitive equilibrium dynamics. The test ligand reduces the 'Signal' complex.
Calculations
-
Specific Binding: Subtract NSB (CPM) from Total Binding (CPM).
-
IC50 Determination: Plot % Specific Binding vs. Log[Ligand]. Fit using non-linear regression (4-parameter logistic equation).
-
Ki Calculation (Cheng-Prusoff):
- = Concentration of radioligand used (nM).
- = Dissociation constant of radioligand (determined previously via Saturation Binding).
Expected Results for 2-Methyl-1-pentylindole
-
High Affinity (
< 100 nM): Unlikely.[8] Indicates the indole core + tail is sufficient for binding (rare without the C3-acyl group). -
Low Affinity (
> 1 µM): Likely. This confirms the molecule is a "fragment" and requires the naphthoyl/acyl group for full potency. -
Flat Curve: If no displacement occurs up to 100 µM, the compound is effectively inactive at the orthosteric site.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High NSB (>50% of Total) | Radioligand sticking to filters. | Ensure filters are soaked in 0.1% PEI. Add 0.5% BSA to all buffers. |
| Inconsistent Replicates | Ligand sticking to pipette tips. | Use "Low Retention" tips. Pre-wet tips before pipetting. |
| Precipitation | Compound insoluble at high conc. | Check 100 µM wells for turbidity. If turbid, exclude data point. |
| "Depletion" Effect | Too much receptor. | Ensure <10% of total radioligand is bound. Dilute membrane prep. |
References
-
Pertwee, R. G. (2010). Pharmacology of cannabinoid CB1 and CB2 receptors. Pharmacological Reviews, 62(4), 588-631. Link
-
Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. Link
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411. Link
-
McPartland, J. M., et al. (2017). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved October 26, 2023. Link
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. scribd.com [scribd.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Characterization of 2-Methyl-1-pentylindole Derivatives: Functional Assays and Cytotoxicity Profiling
[1]
Executive Summary & Structural Context[2][3][4]
This guide details the cell culture-based evaluation of 2-Methyl-1-pentylindole derivatives. While "2-Methyl-1-pentylindole" serves as the structural core (scaffold), its pharmacological relevance is most pronounced when functionalized at the C3 position—most notably as JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole).
Expert Insight: The addition of the 2-methyl group to the indole ring (differentiating JWH-007 from JWH-018) significantly alters the steric fit within the CB1 receptor binding pocket. Studies indicate that this methylation can increase binding affinity (
Primary Biological Targets
-
CB1 Receptor (CNS): Primary target for psychoactive effects; coupled to
proteins. -
CB2 Receptor (Peripheral/Immune): Modulates immune response; coupled to
proteins. -
Off-Target: Hepatic (HepG2) and Renal (HK-2) toxicity markers.
Mechanism of Action & Signaling Pathway
To accurately assay these compounds, one must understand the signal transduction cascade. 2-Methyl-1-pentylindole derivatives function as biased or balanced agonists at Cannabinoid Receptors (GPCRs).
Pathway Logic
-
Ligand Binding: The indole derivative binds to the transmembrane pocket of CB1/CB2.
-
G-Protein Activation:
subunits dissociate from . -
Effector Modulation:
inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. -
Desensitization:
-Arrestin recruitment leads to receptor internalization (often linked to tolerance).
Figure 1: Signal transduction pathway for CB1 receptor activation by indole derivatives. The dual pathways (G-protein vs. Arrestin) necessitate distinct assays for full characterization.
Protocol A: Functional G-Protein Activation ([³⁵S]GTPγS Binding)
Objective: Determine the efficacy (
Cell System: CHO-K1 or HEK293 cells stably expressing human CB1 (hCB1).
Materials
-
Membrane preparations from hCB1-CHO cells.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (fatty acid-free).
-
GDP (10-50 µM) to suppress basal activity.
-
[³⁵S]GTPγS (0.05 - 0.1 nM).
Step-by-Step Methodology
-
Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-sucrose buffer. Centrifuge at 40,000 x g. Resuspend pellets to ~1 mg/mL protein.
-
Pre-Incubation: In a 96-well plate, mix:
-
20 µg membrane protein.
-
GDP (Critical: Optimize concentration to lower basal noise without killing signal).
-
Test Compound (10⁻¹² to 10⁻⁵ M). Note: Dissolve lipophilic indoles in DMSO; keep final DMSO <0.1%.
-
-
Reaction Start: Add [³⁵S]GTPγS and incubate for 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
Data Analysis:
Calculate % Stimulation over basal:
Protocol B: Downstream cAMP Inhibition (TR-FRET)
Objective: Validate the physiological outcome of receptor binding (Gi-mediated inhibition of Adenylyl Cyclase).
Expert Insight: Since CB1 is inhibitory (
Assay Workflow (HTRF/Lance Ultra)
Figure 2: Competition assay workflow. High FRET signal = Low cAMP (Strong Agonist effect).
Critical Reagents
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor. Why? It prevents the degradation of cAMP, ensuring the signal accumulation is measurable.
-
Forskolin: Direct activator of Adenylyl Cyclase.
Procedure
-
Seeding: Seed hCB1-CHO cells in low-volume 384-well white plates.
-
Treatment: Add 5 µL of compound buffer containing:
-
2-Methyl-1-pentylindole derivative (dose-response).
-
10 µM Forskolin.
-
0.5 mM IBMX.
-
-
Incubation: 30–45 minutes at Room Temperature.
-
Detection: Add detection reagents (cAMP labeled with acceptor dye + anti-cAMP antibody labeled with Europium/Terbium cryptate).
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol C: Multiplexed Cytotoxicity Profiling
Objective: Synthetic cannabinoids are notorious for nephrotoxicity and neurotoxicity. Activity assays are invalid if the compound kills the cells.
Cell Lines:
-
SH-SY5Y: Human neuroblastoma (CNS toxicity model).
-
HK-2: Human proximal tubule epithelial cells (Renal toxicity model).
Dual-Readout Assay (MTT + LDH)
This protocol allows simultaneous measurement of metabolic health (MTT) and membrane integrity (LDH).
| Parameter | Assay Type | Mechanism | Interpretation |
| Cell Viability | MTT / MTS | Mitochondrial Reductase activity | Low signal = Metabolic inhibition |
| Cell Death | LDH Release | Leaking of lactate dehydrogenase into media | High signal = Membrane rupture (Necrosis) |
Procedure
-
Seed Cells: 10,000 cells/well in 96-well plates. Incubate 24h.
-
Exposure: Treat with compound (0.1 µM – 100 µM) for 24h and 48h. Include Vehicle Control (DMSO) and Positive Control (Triton X-100) .
-
LDH Harvest: Remove 50 µL supernatant to a new plate for LDH reaction (add substrate, read Absorbance @ 490nm).
-
MTT Reaction: To the remaining cells, add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media, add DMSO to dissolve formazan crystals. Read Absorbance @ 570nm.
References
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanes: export from the cannabinoid receptor binding pocket. Bioorganic & Medicinal Chemistry.
-
Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2/Spice synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid receptor affinity and activity. PLoS One.
-
Presley, B. C., et al. (2013). Synthetic Cannabinoids: Analysis and Metabolites. Life (Basel).
-
Revvity (PerkinElmer). (n.d.). cAMP AlphaScreen Assay Principles for Gi-coupled Receptors.
-
Cayman Chemical. (n.d.).[1] Product Information: 1-pentyl-2-methyl-3-(1-naphthoyl)indole (JWH-007).
Troubleshooting & Optimization
Troubleshooting low yield in Fischer indole synthesis.
Technical Support Center: Fischer Indole Synthesis Optimization Ticket Subject: Troubleshooting Low Yield & Tar Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Process Chemistry Support Center. You are likely here because your Fischer Indole Synthesis (FIS) resulted in a black, intractable tar or a yield below 30%.[1]
While the Fischer synthesis is the "gold standard" for indole construction, it is notoriously sensitive to proton inventory and hydrazone stability .[1] This guide moves beyond basic textbook instructions to address the physical-organic drivers of failure: competitive polymerization, hydrolysis, and regiochemical drift.[1]
Module 1: Diagnostic Triage
Before altering variables, determine where the reaction failed.[1] Use this logic flow to isolate the bottleneck.
Figure 1: Diagnostic logic for identifying the failure point in Fischer Indole Synthesis.
Module 2: The Hydrazone Bottleneck (Pre-Reaction)
User Question: "My starting materials are consumed, but I don't see the indole. Why?"
Technical Insight: The FIS is a cascade reaction.[1] The first step—hydrazone formation—is an equilibrium process that produces water.[1] If water is not removed, the equilibrium shifts backward, or worse, the water hydrolyzes the formed hydrazone during the high-temperature cyclization step.[1]
Protocol: The "Isolate and Dry" Method Do not perform "one-pot" synthesis for difficult substrates.[1]
-
Mix: Combine Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv) in Ethanol.
-
Catalyze: Add catalytic acetic acid (0.1 equiv).
-
Shift Equilibrium: Stir at RT. If conversion is slow, add activated 4Å Molecular Sieves or perform azeotropic distillation (Dean-Stark) with Toluene.[1]
-
Isolate: Evaporate solvent. Crucial: Dry the crude hydrazone under high vacuum for 2 hours to remove trace water.[1]
-
Cyclize: Redissolve the dry hydrazone in the cyclization solvent (e.g., glacial acetic acid or toluene/ZnCl2) for the second step.[1]
Module 3: Catalyst Selection & "Tar" Management
User Question: "The reaction turned into a black solid (tar). How do I prevent polymerization?"
Technical Insight: "Tar" is usually polymerized indole or hydrazine decomposition products caused by excessively "hard" acid catalysts or oxidation.[1] The choice of acid dictates the reaction pathway.[1]
Catalyst Selection Matrix
| Catalyst Type | Examples | Best For... | Risk Factor |
| Protic (Hard) | PPA, | Unsubstituted, robust substrates.[1] | High: Causes sulfonation or polymerization of electron-rich indoles.[1] |
| Protic (Soft) | Glacial AcOH, | Electron-rich hydrazines (e.g., methoxy-substituted).[1] | Low: Slower reaction, but cleaner profile.[1] |
| Lewis Acid | Sensitive substrates; "One-pot" procedures.[1] | Medium: | |
| Solid Acid | Zeolites, Montmorillonite K10 | "Green" synthesis; reducing tar.[1] | Very Low: Surface catalysis prevents oligomerization.[1] |
The "Soft" Protocol (For Electron-Rich Substrates): If your hydrazine has an Electron Donating Group (EDG) like -OMe, it is prone to N-N bond cleavage (failure) rather than [3,3]-rearrangement.[1]
-
Recommendation: Use 4%
in DME (Dimethoxyethane) .[1] The ether solvent coordinates protons, effectively "buffering" the acidity, allowing cyclization without destroying the electron-rich ring.[1]
Module 4: Regioselectivity (Unsymmetrical Ketones)
User Question: "I used 2-butanone and got a mixture of two isomers. How do I control this?"
Technical Insight: Unsymmetrical ketones can form two different "ene-hydrazine" intermediates.
-
Kinetic Product: Derived from the less substituted enamine (forms faster, less sterically hindered).[1]
-
Thermodynamic Product: Derived from the more substituted enamine (more stable double bond).[1]
Control Levers:
-
Acidity: Strong acids (PPA) favor the Thermodynamic product (more substituted indole).[1]
-
Solvent: Non-polar solvents (Benzene/Toluene) often favor the Kinetic product.[1]
Figure 2: Divergent pathways for unsymmetrical ketones.[1] Strong acids drive the reaction toward the more substituted alkene (Thermodynamic).[1]
Module 5: Workup & Purification
User Question: "My column is streaking, and I can't separate the product from the brown sludge."
Technical Insight: Indoles are electron-rich and can degrade on acidic silica gel.[1] The "brown sludge" often contains basic byproducts that drag on the column.[1]
The "Basic Wash" Protocol:
-
Quench: Pour reaction mixture into ice-cold
(aq). -
Extraction: Extract with Ethyl Acetate (avoid DCM if emulsions form).
-
The Trick: Wash the organic layer with 1M HCl (to remove unreacted hydrazine), then immediately wash with Brine .[1]
-
Chromatography: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes.[1] This neutralizes the acidic sites on the silica, preventing indole decomposition and streaking.[1]
References
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The foundational text on mechanism and catalyst choice).[1][2]
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Wagaw, S., et al. (1999).[1] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[1][3] (The "Buchwald" modification for when traditional acid catalysis fails).[1] Link[1]
-
Benjamin, N. M., et al. (2011).[1] Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.[1][3] (Definitive study on substituent effects and N-N bond cleavage). Link[1]
Sources
Optimizing N-alkylation conditions for indoles.
[1]
Ticket ID: IND-OPT-2024 Subject: Optimization of N-alkylation conditions for indole scaffolds. Status: Open Assigned Specialist: Senior Application Scientist[1]
Mission Statement
Welcome to the Indole Functionalization Support Center. Indole N-alkylation is a deceptive reaction; while theoretically simple (
Module 1: The "Golden Path" Protocols
We recommend three distinct protocols depending on your substrate's sensitivity and the electrophile's reactivity.
Protocol A: The "Cesium Effect" (Recommended Standard)
Best for: Complex substrates, base-sensitive functional groups (esters, nitriles), and maximizing N-selectivity.[1]
The Science: Cesium carbonate (
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Indole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Note: MeCN is easier to remove during workup; DMF is better for solubility of polar substrates.
-
-
Base Addition: Add
(1.5 – 2.0 equiv). Stir at RT for 30 mins.-
Observation: The solution may darken slightly as the anion forms.
-
-
Electrophile: Add Alkyl Halide (1.2 equiv).
-
Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.
-
Workup: Filter off solids (inorganic salts). Concentrate filtrate.[2]
Protocol B: The "Sledgehammer" (NaH)
Best for: Unreactive electrophiles, simple substrates, and when water exclusion is absolute.[1]
The Science: Sodium Hydride (NaH) provides irreversible deprotonation.[1] The
Critical Safety: NaH generates
Protocol C: Green Phase-Transfer Catalysis (PTC)
Best for: Industrial scale-up, avoiding DMF removal, and green chemistry compliance.[1]
The Science: Uses a biphasic system (Toluene/Solid KOH) with a quaternary ammonium salt (e.g., TBAB).[1] The catalyst shuttles the hydroxide into the organic phase, deprotonating the indole at the interface.
Workflow:
-
Mix: Indole (1.0 equiv) + Alkyl Halide (1.2 equiv) in Toluene .
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (5–10 mol%).
-
Base: Add pulverized KOH (3.0 equiv) or 50% aq. NaOH.
-
Agitation: Vigorous stirring is required to maximize interfacial surface area.
Module 2: Decision Logic & Visualization
Use the following logic tree to select your starting conditions.
Figure 1: Decision Matrix for selecting the optimal alkylation protocol based on substrate constraints.
Module 3: Troubleshooting & FAQs
Q1: Why am I observing C3-alkylation instead of N-alkylation?
Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.
-
The Mechanism: The indolyl anion is ambident. The Nitrogen is the "hard" nucleophile; the C3 carbon is the "soft" nucleophile.
-
The Fix:
-
Change the Solvent: Non-polar solvents favor C-alkylation. Switch to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation effectively, leaving the "hard" N-anion free to react [2].
-
Change the Counter-ion: Switch from
or to or . Larger cations disfavor the tight ion pairing that blocks the Nitrogen [3].
-
Q2: My reaction stalls at 50% conversion despite excess electrophile.
Diagnosis: This is often due to "Base Poisoning" or conjugate acid equilibrium.
-
The Mechanism: As the reaction proceeds, the conjugate acid of the base is formed. If you are using a weak base (like
) in a wet solvent, the generated bicarbonate/water can buffer the pH below the threshold required to deprotonate the remaining indole ( ~21). -
The Fix:
-
Add stronger base: Spike with 0.5 equiv of KOtBu.
-
Dry your solvent: Water raises the effective activation energy by solvating the nucleophile too strongly (H-bonding).
-
Q3: How do I remove DMF/DMSO during workup? It's ruining my NMR.
Diagnosis: High boiling point solvents are difficult to rotovap.
-
The Fix: Do not rotovap DMF.
Module 4: Comparative Data
Table 1: Solvent and Base Effects on Selectivity (N vs C3)
| Base | Solvent | Cation Radius (Å) | N:C3 Selectivity Ratio | Comments |
| LiH | THF | 0.76 | ~60:40 | Avoid. Tight ion pair blocks N. |
| NaH | DMF | 1.02 | >95:5 | Excellent reactivity, harsh conditions.[1] |
| K2CO3 | Acetone | 1.38 | ~80:20 | Moderate selectivity, slow kinetics.[1] |
| Cs2CO3 | MeCN | 1.67 | >99:1 | Best Selectivity. Loose ion pair.[1] |
| KOH | Toluene (PTC) | N/A | >95:5 | High selectivity due to interfacial mechanism.[1] |
References
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
Sundberg, R. J. (1996).[1] Indoles.[2][3][4][5][6][7] Academic Press. (Standard text on Indole reactivity and solvent effects).
-
Fink, D. M. (2004).[1] Strong Base-Mediated Alkylation of Indoles. Synlett. (Describes the Cesium effect).
-
Phase Transfer Catalysis Guidelines. (2024). ACS GCI Pharmaceutical Roundtable.
Sources
- 1. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of synthetic cannabinoids like 2-Methyl-1-pentylindole.
The following guide serves as a specialized Technical Support Center for researchers working with synthetic cannabinoid precursors. It is structured to address the specific physicochemical challenges of 2-Methyl-1-pentylindole (CAS: 1021422-24-9), a critical intermediate in the synthesis of JWH-series analogs (e.g., JWH-007 derivatives).
Status: Active Operator: Senior Application Scientist Ticket ID: IND-PUR-002 Subject: Troubleshooting Isolation, Chromatography, and Crystallization of N-Alkylated Indoles
Introduction: The "Sticky" Nature of N-Alkyl Indoles
You are likely accessing this guide because your crude reaction mixture—intended to be pure 2-Methyl-1-pentylindole —has resulted in a dark, viscous oil that resists crystallization or co-elutes with impurities.
This intermediate is formed via the N-alkylation of 2-methylindole with 1-bromopentane. The presence of the 2-methyl group adds steric bulk, while the pentyl chain significantly increases lipophilicity (LogP > 5). These factors create unique purification hurdles compared to simple indole chemistry.
Module 1: Crude Profile & Synthesis Optimization
Diagnose the composition of your crude mixture before attempting purification.
Q: My crude workup is a dark red/brown oil. Is this normal?
A: Yes, but the color often indicates oxidation products. Indoles are electron-rich and prone to oxidation. A dark color suggests the formation of indoxyl dimers or oxidative oligomers .
-
Immediate Action: Do not store the crude oil. Proceed to purification immediately. If storage is necessary, keep it under Argon at -20°C.
-
Prevention: Ensure your reaction was conducted under a strict nitrogen atmosphere. Degas your solvents (DMF or DMSO) prior to use.
Q: TLC shows a spot very close to the product. What is it?
A: This is likely the C-alkylated byproduct (3-pentyl-2-methylindole) or unreacted 1-bromopentane . While strong bases (NaH, KOH) favor N-alkylation, elevated temperatures can promote thermodynamic C-alkylation at the 3-position.
-
Diagnostic:
-
1-Bromopentane: Stains poorly with UV but visible with Iodine or Permanganate. It travels faster (higher Rf) than your product in non-polar systems.
-
C-Alkylated Isomer: Often fluoresces differently under 365nm UV. It typically has a slightly lower Rf than the N-alkylated product due to the free N-H bond, which interacts more strongly with silica.
-
Module 2: Chromatographic Purification
Strategies to separate the lipophilic product from lipophilic impurities.
Q: The product co-elutes with 1-bromopentane. How do I separate them?
A: Standard flash chromatography often fails here because both compounds are highly non-polar. You must exploit the slight polarity of the indole ring.
Protocol: The "Gradient Flush" Method
-
Stationary Phase: Use high-performance silica (20–40 µm).
-
Solvent A: 100% Hexane (or Heptane).
-
Solvent B: 5% Ethyl Acetate in Hexane.
-
Loading: Do not load the sample dissolved in DCM; it will wash the product down the column immediately. Load as a dry pack (adsorbed onto Celite or Silica).
Step-by-Step Elution:
-
Volume 0–3 CV (Column Volumes): Flush with 100% Hexane.
-
Result: This elutes the unreacted 1-bromopentane (Rf ~0.9).
-
-
Volume 3–10 CV: Step gradient to 1-2% EtOAc/Hexane.
-
Result: This elutes the 2-Methyl-1-pentylindole (Rf ~0.4–0.6).
-
-
Volume >10 CV: Flush with 20% EtOAc.
-
Result: Elutes unreacted 2-methylindole and polar oxidation byproducts.
-
Q: My peaks are tailing significantly. Is the silica degrading my compound?
A: Indoles can be acid-sensitive, and silica is slightly acidic. Tailing is caused by the interaction of the nitrogen lone pair with silanol groups.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Flush with 2 CV of this buffer, then equilibrate with your starting mobile phase. This neutralizes acidic sites and sharpens the peak shape significantly.
Visualization: Purification Workflow
The following diagram illustrates the decision logic for purifying the crude mixture.
Caption: Logical workflow for removing alkyl halide impurities and isolating the target indole.
Module 3: Isolation & Crystallization
Handling the physical state of the product.[1]
Q: I concentrated my fractions, but the product is an oil. How do I get a solid?
A: 2-Methyl-1-pentylindole has a low melting point and often exists as a supercooled liquid (oil) at room temperature. It may not crystallize easily.
Troubleshooting Guide for "Oiling Out":
| Method | Protocol | When to use |
| High-Vac Drying | Dry at <1 mbar at 40°C for 4 hours. | Mandatory first step. Removes trace solvent that prevents solidification. |
| Trituration | Add cold Pentane or Methanol ; sonicate; cool to -78°C (Dry ice/Acetone). | If the oil is viscous and you suspect it should be a solid. |
| Seeding | Scratch the glass flask with a spatula; introduce a seed crystal of 2-methylindole (structural mimic). | If the oil is very pure but refuses to nucleate. |
| Distillation | Bulb-to-bulb (Kugelrohr) distillation. High vacuum required. | If the oil is impure. The product distills as a clear oil, leaving tar behind. |
Expert Insight: For this specific intermediate, do not obsess over obtaining a crystalline solid if you are proceeding immediately to the next step (acylation). A high-purity oil (>95% by NMR) is sufficient and standard for this class of lipids [1].
Module 4: Analytical Validation
Confirming identity and purity.
Q: How do I confirm I have the N-alkyl product and not the C-alkyl isomer?
A: Proton NMR (
Diagnostic Signals (CDCl
-
N-Alkylation (Target):
-
Look for the
-methylene protons (N-CH -C H ). -
Shift: These will appear as a triplet around
4.0 – 4.1 ppm . -
Reasoning: The nitrogen is electronegative, deshielding the adjacent protons.
-
-
C-Alkylation (Impurity):
-
Look for the N-H proton (broad singlet,
7.5 – 8.5 ppm, exchangeable with D O). -
The alkyl group signal will be at a higher field (lower ppm) because it is attached to a carbon, not nitrogen.
-
-
2-Methyl Group:
-
Singlet around
2.3 – 2.4 ppm . If this signal is split or shifted significantly, check for dimerization.
-
References
-
BenchChem. (2025).[2][3] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from
-
National Institutes of Health (NIH). (2011). Methodology for Controlled Administration of Smoked Synthetic Cannabinoids JWH-018. PMC. Retrieved from
-
Organic Syntheses. (1942).[4] 2-Methylindole.[1][5][6] Org. Synth. 22, 94. Retrieved from
-
Teledyne Labs. (2025). HILIC Purification Strategies for Flash Chromatography. Retrieved from
-
Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes. Retrieved from
Sources
LC-MS/MS Technical Support Center: Matrix Effects in 2-Methyl-1-pentylindole Analysis
Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Ion Suppression/Enhancement in Synthetic Cannabinoid Analysis
Module 1: The Diagnostic Workflow
Ticket #: ME-DIAG-01 User Query: "I am observing poor sensitivity and non-reproducible peak areas for 2-Methyl-1-pentylindole in urine/plasma samples, despite good linearity in solvent standards. How do I confirm if this is a matrix effect?"
Technical Response
The symptoms you describe—loss of sensitivity in matrix compared to solvent and poor reproducibility—are classic indicators of Matrix Effects (ME) , specifically Ion Suppression .
2-Methyl-1-pentylindole is a lipophilic indole derivative. In reverse-phase chromatography (e.g., C18), it typically elutes in the high-organic region of the gradient. Unfortunately, this retention window often overlaps with the elution of endogenous phospholipids (in plasma) or high-concentration salts/urea (in urine), which compete for charge in the Electrospray Ionization (ESI) source.
To confirm and visualize this, you must perform a Post-Column Infusion (PCI) Experiment .
Protocol: Post-Column Infusion (Qualitative Assessment)
Objective: To map the "suppression zones" of your specific biological matrix against the elution time of 2-Methyl-1-pentylindole.
Step-by-Step Methodology:
-
Setup: Connect a syringe pump containing a standard solution of 2-Methyl-1-pentylindole (e.g., 100 ng/mL in mobile phase) to the LC effluent via a T-piece connector before the MS source.
-
Infusion: Set the syringe pump to a constant flow rate (e.g., 10-20 µL/min) to generate a steady baseline signal for the analyte transition (MRM).
-
Injection: Inject a blank extracted matrix sample (e.g., extracted plasma or urine with no analyte spiked) into the LC system using your standard gradient method.
-
Observation: Monitor the baseline of the infused analyte.
-
Stable Baseline: No matrix effect.
-
Dip (Negative Peak): Ion Suppression (Matrix components are "stealing" charge).
-
Rise (Positive Peak): Ion Enhancement.
-
Data Interpretation: If the "dip" in the baseline coincides with the retention time of 2-Methyl-1-pentylindole (approx. high %B elution), you have confirmed co-eluting interferences.
Module 2: The Mechanism of Failure
Ticket #: ME-MECH-02 User Query: "Why does the presence of phospholipids reduce my analyte signal? I thought the Mass Spec filtered by mass?"
Technical Response
The mass spectrometer filters ions after they are formed. The bottleneck occurs during ion formation in the ESI source.
2-Methyl-1-pentylindole is a hydrophobic base. In the ESI droplet, it must migrate to the surface to be ejected into the gas phase (Ion Evaporation Model). Phospholipids (glycerophosphocholines) are surface-active agents. They occupy the surface of the droplet, preventing your analyte from accessing the charge required for ionization.
Visualizing the Competition (Graphviz Diagram)
Caption: Mechanism of Ion Suppression in ESI. Surface-active matrix components (phospholipids) prevent the analyte from reaching the droplet surface, reducing ionization efficiency.
Module 3: Mitigation & Troubleshooting Strategies
Ticket #: ME-SOLV-03 User Query: "My ME is -45% (suppression). How do I fix this? I am currently using Protein Precipitation (PPT) with Acetonitrile."
Technical Response
Protein Precipitation (PPT) is "dirty." It removes proteins but leaves virtually all phospholipids and salts in the supernatant. For a lipophilic compound like 2-Methyl-1-pentylindole, you need a more selective extraction or better chromatography.
Troubleshooting Decision Matrix
| Strategy | Methodology | Pros | Cons |
| 1. Dilution | Dilute sample 1:5 or 1:10 with water before injection. | Simplest; reduces matrix load linearly. | Reduces sensitivity (LOD/LOQ may suffer). |
| 2. Clean-Up (LLE) | Liquid-Liquid Extraction using Hexane:Ethyl Acetate (9:1) . | Excellent for removing salts and some lipids. 2-Methyl-1-pentylindole partitions into organic layer. | Labor-intensive; requires evaporation and reconstitution. |
| 3. Clean-Up (SPE) | Solid-Phase Extraction with Phospholipid Removal Plates (e.g., HybridSPE or Ostro). | Specifically targets and removes phospholipids via Lewis acid-base interaction.[1] | Higher cost per sample.[2] |
| 4. Chromatography | Change column selectivity (e.g., Phenyl-Hexyl) or extend gradient. | Moves analyte away from the phospholipid elution window. | Increases run time.[3][4][5] |
Recommended Protocol: "Dilute-and-Shoot" Optimization
If your sensitivity allows, this is the fastest fix.
-
Diluent: Use 5% Methanol in Water (matches initial mobile phase).
-
Ratio: Dilute Urine 1:10. Dilute Plasma supernatant 1:5.
-
Outcome: Matrix load decreases by factor of 10; signal may only decrease by factor of 2-3 due to improved ionization efficiency (relief of suppression).
Recommended Protocol: Phospholipid Removal (Best Practice)
If sensitivity is critical.
-
Load: Add 100 µL Plasma to Phospholipid Removal Plate (e.g., HybridSPE).
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Vacuum: Apply vacuum.[6] The zirconia-coated silica retains phospholipids while 2-Methyl-1-pentylindole passes through.
-
Inject: Inject effluent directly.
Module 4: Validation & Acceptance Criteria
Ticket #: ME-VAL-04 User Query: "What are the regulatory limits for Matrix Effects? How do I calculate it for my validation report?"
Technical Response
According to FDA Bioanalytical Method Validation Guidance (2018) and EMA Guidelines , you must assess matrix effects quantitatively.
Calculation: The Matuszewski Method
You must prepare three sets of samples:
-
Set A: Standard in pure solvent (Neat).
-
Set B: Standard spiked into extracted blank matrix (Post-extraction spike).
-
Set C: Standard spiked into matrix before extraction (Pre-extraction spike).
Formulas:
-
Matrix Effect (ME) % =
-
100% = No effect.
-
<100% = Suppression.
-
>100% = Enhancement.
-
-
Recovery (RE) % =
-
Measures extraction efficiency independent of MS suppression.
-
Acceptance Criteria
-
Variability: The Coefficient of Variation (%CV) of the Matrix Factor (MF) calculated from at least 6 different lots of matrix must be ≤ 15% .
-
Internal Standard: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0. This highlights the critical need for a Stable Isotope Labeled (SIL) internal standard (e.g., JWH-018-d9 or a deuterated indole analog) which will experience the same suppression as the analyte, correcting the quantitative error.
Logic Flow: Troubleshooting Decision Tree (Graphviz)
Caption: Decision tree for troubleshooting matrix effects. Prioritizes IS correction, then sample cleanup, then chromatographic changes.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8] Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Kerrigan, S. (2015). Synthetic Cannabinoids: Analysis and Interpretation. In Forensic Science International. Link
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Avoiding tar formation in Fischer indole synthesis.
Technical Support Center: Fischer Indole Synthesis Optimization Subject: Advanced Protocols for Minimizing Tars and Polymerization Ticket ID: FIS-OPT-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Black Tar" Paradox
The Fischer Indole Synthesis (FIS) is the industry standard for indole construction, yet it remains notorious for "tarring out"—the formation of intractable, dark polymeric byproducts.
The Root Cause: The reaction is a "compromise" between activation energy and stability. The acid catalyst required to protonate the hydrazone (activating the [3,3]-sigmatropic rearrangement) also catalyzes the polymerization of the hydrazine starting material and the oxidation of the resulting indole. Furthermore, the reaction liberates ammonia (NH₃) , which neutralizes the acid catalyst, often forcing chemists to add excess acid, thereby accelerating tar formation.
This guide provides a self-validating troubleshooting framework to decouple yield from degradation.
Part 1: The Mechanistic Branching Point
To stop tar, you must visualize where the reaction diverges. Tar is not random; it is a competitive pathway.
Figure 1: Mechanistic divergence. Note that ammonia release poisons the catalyst, often prompting the user to add more acid, which triggers the "Tar" pathways (red dashed lines).
Part 2: Catalyst Engineering (The "Scalpel" vs. "Sledgehammer")
Issue: Using strong Brønsted acids (H₂SO₄, PPA) acts as a "sledgehammer," protonating everything, including the product. Solution: Switch to Lewis Acids or Solid Acid Catalysts (Heterogeneous).
Comparative Catalyst Performance Matrix
| Catalyst Class | Examples | Tar Risk | Yield Profile | Mechanism of Improvement |
| Brønsted (Liquid) | H₂SO₄, PPA, HCl | High | 40-60% | Traditional. High acidity promotes oxidative polymerization of hydrazines. |
| Lewis Acid | ZnCl₂, BF₃[1][2][3][4][5]·OEt₂ | Medium | 70-85% | Coordinates specifically to nitrogen lone pair; less protonation of the aromatic ring. |
| Solid Acid (Clay) | Montmorillonite K10 | Low | 85-95% | Surface catalysis limits intermolecular polymerization. Easy filtration. |
| Ionic Liquid | [EMIM][BF₄] | Very Low | >90% | Stabilizes ionic intermediates; acts as both solvent and catalyst. |
Protocol 1: The "Clean" Montmorillonite K10 Method
Recommended for high-value substrates prone to degradation.
-
Stoichiometry: Mix Ketone (1.0 equiv) and Phenylhydrazine (1.0 equiv).
-
Catalyst: Add Montmorillonite K10 clay (20% w/w relative to hydrazine).
-
Solvent: Use Ethanol or Acetic Acid (Glacial). Avoid water.
-
Activation: Microwave irradiation (MW) at 100°C for 5-10 minutes OR reflux for 1 hour.
-
Work-up: Filter the hot solution to remove the clay. The filtrate usually crystallizes the pure indole upon cooling.
-
Why this works: The clay's acidic sites are within its pores, performing the rearrangement while physically restricting the formation of large polymeric chains (tar).
-
Part 3: Thermodynamic & Kinetic Control (Flow Chemistry)
Issue: In batch reactors, the product (Indole) "swims" in hot acid for hours, leading to dimerization. Solution: Continuous Flow Chemistry.[4][6] This allows you to heat the reaction to 200°C+ for mere seconds, pushing the reaction to completion before degradation can occur.
Protocol 2: High-Temperature/High-Pressure Flow Synthesis
Based on Kappe et al. methodologies.[4]
-
Reactor: Stainless steel coil or microreactor chip (e.g., Corning G1).
-
Solvent: Acetonitrile or Ethanol (superheated).
-
Pressure: 75-100 bar (keeps solvent liquid far above boiling point).
-
Temperature: 200°C - 250°C.
-
Residence Time: 30 - 180 seconds.
Workflow Logic:
-
Feed B: Ketone + Lewis Acid (ZnCl₂) in solvent.
-
Mixing: T-mixer combines streams.
-
Reaction: Mixture passes through the heated coil (200°C).
-
Quench: Immediate cooling loop (0°C) stops all side reactions.
Part 4: Troubleshooting & FAQ
Q1: My reaction turns black immediately upon adding acid. Why?
Diagnosis: You are likely using an electron-rich hydrazine (e.g., p-methoxy-phenylhydrazine) with a strong oxidizing acid (H₂SO₄). Fix:
-
Switch Catalyst: Use ZnCl₂ or Montmorillonite K10.
-
Inert Atmosphere: Oxygen accelerates radical polymerization. Sparge solvents with Argon/Nitrogen for 15 mins before mixing.
-
Stepwise: Form the hydrazone first in neutral conditions (MeOH, RT), isolate it, and then treat with acid.
Q2: I have low yield and a strong smell of ammonia.
Diagnosis: Catalyst poisoning. The reaction releases NH₃, which neutralizes your acid. Fix:
-
Do NOT just add more acid (this causes tar).
-
Use a Scavenger: In batch, use a solvent that can buffer the ammonia (e.g., Acetic Acid).
-
Solid Phase: Use Amberlite IR-120 (acidic resin) which captures the NH₃ as ammonium, keeping the liquid phase acidic but "clean."
Q3: How do I remove the tar if it has already formed?
Diagnosis: Purification failure. Fix:
-
Filtration: Dissolve the crude mixture in minimal warm ethanol. Add activated charcoal, boil for 5 mins, and filter through Celite.
-
Flash Column: Indoles are often less polar than the tar. Use a gradient of Hexane:EtOAc. Tars usually stick to the baseline.
Part 5: Decision Support System
Use this logic tree to select the correct experimental setup for your specific substrate.
Figure 2: Experimental design decision tree for minimizing degradation.
References
-
Mechanism & General Review: Robinson, B.[7] "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.[7]
-
Solid Acid Catalysts (Montmorillonite K10): Bhattacharya, A., et al. "Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives." MDPI, 2020.
-
Continuous Flow Methodologies: Kappe, C. O., et al. "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." National Institutes of Health (PMC).
-
Ionic Liquids & Lewis Acids: Xu, Z., & Lv, Y.[4] "A continuous-flow Fischer indole synthesis of 3-methylindole in an ionic liquid." ResearchGate / Molecular Diversity.
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: Pharmacodynamics of AM-2201 vs. 2-Methyl-1-pentylindole Derivatives (JWH-007)
Executive Summary & Nomenclature Clarification
This guide compares the biological effects of AM-2201 against the 2-Methyl-1-pentylindole class of synthetic cannabinoids.
Critical Distinction: "2-Methyl-1-pentylindole" refers to a chemical scaffold (precursor). By itself, this indole core lacks the C3-carbonyl substituent required for cannabinoid receptor binding. To provide a scientifically valid comparison, this guide analyzes JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole), which is the pharmacologically active drug derived from the 2-methyl-1-pentylindole scaffold.
-
AM-2201: A fluorinated analog of JWH-018.[1][2] Characterized by sub-nanomolar affinity for CB1 receptors and high lipophilicity. Known for extreme potency and associated toxicity (seizures, nephrotoxicity).
-
JWH-007: The 2-methyl derivative of JWH-018. Characterized by steric bulk at the indole C2 position, which modulates receptor docking but results in lower affinity compared to the fluorinated AM-2201.
Structure-Activity Relationship (SAR) Analysis
The biological divergence between these two compounds stems from modifications at the indole N-alkyl chain and the indole C2 position.
AM-2201: The Fluorine Effect
AM-2201 features a terminal fluorine atom on the pentyl chain. Fluorine acts as a bioisostere for hydrogen but with high electronegativity.
-
Lipophilicity: The C-F bond increases lipophilicity, facilitating rapid blood-brain barrier (BBB) biological crossing.
-
Metabolic Stability: The terminal fluorine blocks standard ω-oxidation (oxidation at the chain tip), forcing metabolism to occur at the ω-1 position or via oxidative defluorination.
-
Receptor Affinity: The electronegative terminal creates a strong electrostatic interaction within the hydrophobic binding pocket of the CB1 receptor, drastically lowering
(increasing affinity).
JWH-007: The C2-Methyl Steric Constraint
JWH-007 incorporates a methyl group at the C2 position of the indole ring.
-
Steric Hindrance: The C2-methyl group introduces steric clash with the C3-naphthoyl linkage. This prevents the molecule from adopting a fully coplanar conformation.
-
Binding Consequence: While the molecule still fits the CB1 receptor, the non-coplanar twist slightly reduces the optimal π-π stacking interactions compared to the unmethylated parent (JWH-018) or the fluorinated analog (AM-2201).
Comparative Pharmacological Data
The following data aggregates competitive binding assays (
| Parameter | AM-2201 (Fluorinated) | JWH-007 (Methylated) | JWH-018 (Reference) |
| CB1 Affinity ( | 1.0 nM (Extremely High) | 9.5 nM (Moderate) | 9.0 nM |
| CB2 Affinity ( | 2.6 nM | 2.9 nM | 2.9 nM |
| Functional Efficacy | Full Agonist ( | Full Agonist | Full Agonist |
| CB1/CB2 Selectivity | Non-selective | Slight CB2 bias | Non-selective |
| Metabolic Risk | Potential Fluoroacetate formation | Standard Hydroxylation | Standard Hydroxylation |
Interpretation: AM-2201 exhibits approximately 10-fold higher affinity for the CB1 receptor than JWH-007. This translates to a significantly lower effective dose and a narrower therapeutic index for AM-2201.
Toxicology and Metabolic Pathways
AM-2201 Toxicity Profile
AM-2201 is associated with severe adverse events not typically seen with lower-potency agonists like JWH-007.
-
Oxidative Defluorination: Metabolism can cleave the terminal fluorine, potentially releasing fluoroacetate (a known mitochondrial toxin that inhibits the aconitase enzyme in the Krebs cycle). While the clinical significance is debated, this pathway is unique to the fluorinated structure.
-
Excitotoxicity: The sub-nanomolar affinity allows AM-2201 to saturate CB1 receptors rapidly, leading to downregulation of GABA release and potential seizure activity (convulsions).
JWH-007 Metabolic Profile
JWH-007 undergoes standard hepatic metabolism:
-
ω-Hydroxylation: Oxidation of the pentyl chain terminal.
-
Glucuronidation: Conjugation of hydroxylated metabolites for excretion.
-
Safety: While still a potent synthetic cannabinoid, it lacks the specific defluorination toxicity risk of AM-2201.
Visualization of Signaling & Workflow
Figure 1: Comparative Signaling Pathway
This diagram illustrates the differential receptor activation potency and downstream effects.
Caption: Comparative binding kinetics showing AM-2201's high-affinity saturation of CB1 leading to elevated toxicity risks.
Experimental Protocol: [35S]GTPγS Binding Assay
To empirically validate the difference between AM-2201 and JWH-007, the [35S]GTPγS assay is the gold standard. It measures the functional activation of G-proteins, distinguishing agonists from antagonists.
Materials
-
Membranes: CHO cells stably expressing human CB1 receptors (hCB1).
-
Radioligand: [35S]GTPγS (1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
-
GDP: Guanosine diphosphate (to suppress basal binding).
Step-by-Step Workflow
-
Membrane Preparation:
-
Harvest CHO-hCB1 cells and homogenize in ice-cold buffer.
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 10 µ g/well .
-
-
Incubation Setup:
-
In a 96-well plate, add 10 µM GDP (critical to reduce background noise).
-
Add test compounds (AM-2201 or JWH-007) in increasing concentrations (
M to M). -
Add 0.1 nM [35S]GTPγS.
-
-
Reaction:
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Add liquid scintillation cocktail.
-
Count Radioactivity (CPM) via scintillation counter.
-
-
Data Analysis:
-
Plot log[Agonist] vs. % Stimulation.
-
Calculate
(potency) and (efficacy).
-
Figure 2: Assay Logic Flow
Caption: Workflow for determining functional efficacy via non-hydrolyzable GTP analog binding.
References
-
National Center for Biotechnology Information (NCBI). (2014). AM-2201: PubChem Compound Summary. Retrieved from [Link]
- Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.
-
World Health Organization (WHO). (2014). AM-2201 Critical Review Report, Expert Committee on Drug Dependence. Retrieved from [Link]
-
Hutter, M., et al. (2013). Metabolism of the synthetic cannabinoid receptor agonist AM-2201. Journal of Mass Spectrometry. Retrieved from [Link]
Sources
Inter-Laboratory Comparison of Synthetic Cannabinoid Analysis: A Technical Guide
Executive Summary: The "Moving Target" Challenge
The analysis of synthetic cannabinoids (SCs) represents one of the most volatile challenges in forensic toxicology. Unlike stable analytes (e.g., opiates), SCs are a "moving target," with over 1,000 distinct structural analogs reported to the UNODC Early Warning Advisory.
This guide objectively compares the performance of the three dominant analytical methodologies—GC-MS , LC-MS/MS , and LC-HRMS (Q-TOF) —based on inter-laboratory proficiency data and validation studies. It addresses the critical sources of inter-laboratory variance, specifically the inability to distinguish positional isomers and the lack of standardized sample preparation for biological matrices.
Methodological Landscape: Comparative Performance Analysis
The following data synthesizes results from proficiency testing schemes (e.g., UNODC ICE) and validation studies to compare the "Big Three" analytical platforms.
Table 1: Comparative Performance Metrics
| Feature | GC-MS (EI) | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF) |
| Primary Application | Seized materials (powders/herbs) | Biological fluids (Urine/Blood) | Unknown screening & Elucidation |
| Sensitivity (LOD) | Moderate (1.0 – 10 ng/mL) | High (0.01 – 0.1 ng/mL) | High (0.05 – 0.5 ng/mL) |
| Sample Prep | Requires derivatization (long) | Direct / Hydrolysis (fast) | Direct / Hydrolysis |
| Specificity | High (Library matching) | High (MRM Transitions) | Very High (Exact Mass + Frag) |
| Isomer Resolution | Good (Retention time) | Moderate (Requires specific columns) | High (Mass + RT) |
| Throughput | Low (30-60 min run times) | High (5-10 min run times) | Moderate |
| Cost per Sample | Low | Moderate | High |
Critical Analysis of Inter-Laboratory Variance
1. The Sensitivity Gap: Inter-laboratory studies reveal that laboratories relying solely on GC-MS for urine analysis frequently report false negatives for low-dose, high-potency SCs (e.g., MDMB-4en-PINACA). The thermal instability of carboxylated metabolites in GC injection ports leads to poor reproducibility unless extensive derivatization (e.g., with BSTFA) is performed.
2. The Isomer Trap: A major source of inter-lab discordance is the misidentification of positional isomers. For example, 5F-MDMB-PICA and 5F-MDMB-PINACA share the same molecular weight and similar fragmentation patterns. Labs using standard C18 columns often fail to chromatographically separate these, leading to reporting errors.
Standardized Protocol: The "Gold Standard" Workflow
To minimize inter-laboratory variation, we propose a self-validating LC-MS/MS workflow. This protocol prioritizes the detection of metabolites in urine, the most common matrix for SC testing.[1]
Phase 1: Sample Preparation (Hydrolysis & Extraction)[3]
Causality: SCs are extensively metabolized and excreted as glucuronide conjugates. Direct analysis without hydrolysis yields <10% recovery of the target marker.
-
Aliquot: Transfer 200 µL of urine to a silanized glass vial (prevents adsorptive loss).
-
Hydrolysis: Add 50 µL of
-glucuronidase (from Haliotis rufescens). Incubate at 55°C for 45 minutes.-
Validation Check: Include a glucuronide-control (e.g., morphine-3-glucuronide) to verify enzymatic activity.
-
-
Quench: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex to precipitate proteins.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Move supernatant to an autosampler vial.
Phase 2: Chromatographic Separation (The Isomer Solution)
Causality: Standard C18 columns often co-elute isomers. We utilize a Pentafluorophenyl (PFP) column, which offers alternative selectivity via
-
Column: Kinetex F5 or PFP Core-Shell (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibrate)
-
Phase 3: Mass Spectrometry (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Transitions: Monitor 2 transitions per analyte (1 Quantifier, 1 Qualifier).
-
Acceptance Criteria:
-
Retention time deviation < 2% vs. standard.
-
Ion Ratio deviation < 20% vs. standard.[2]
-
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This decision tree guides the analyst through the logic of selecting the correct instrument based on sample type and initial screening results, reducing the risk of false negatives.
Caption: Analytical decision matrix for synthetic cannabinoid analysis, prioritizing LC-MS/MS for biological sensitivity and HRMS/NMR for identifying novel analogs.
Diagram 2: The "Gold Standard" Sample Preparation Workflow
This diagram illustrates the critical steps in the urine preparation protocol to ensure metabolite recovery.
Caption: Optimized sample preparation workflow for urine analysis, highlighting the critical hydrolysis step for glucuronide metabolite detection.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Krotulski, A. J., et al. (2021). The Next Generation of Synthetic Cannabinoids: Detection, Characterization, and Pharmacology. [Link]
-
Journal of Analytical Toxicology. (2019). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of 32 Synthetic Cannabinoids in Urine. [Link]
-
National Institute of Standards and Technology (NIST). (2019).[3] Cannabis Laboratory Quality Assurance Program (CAMS). [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]
Sources
Validating the identity of 2-Methyl-1-pentylindole using orthogonal analytical techniques
The following guide details the validation of 2-Methyl-1-pentylindole , a critical precursor and structural analog in the synthesis of cannabimimetic indoles (e.g., JWH-007).
Executive Summary & Analytical Context
In the development of synthetic cannabinoid receptor agonists (SCRAs), the specific regiochemistry of the indole core dictates pharmacological potency. 2-Methyl-1-pentylindole (C₁₄H₁₉N, MW 201.[1]31) is the alkylated intermediate required to synthesize JWH-007 .[1]
Validating this specific isomer is non-trivial because standard low-resolution Mass Spectrometry (GC-MS) often fails to distinguish it from its regioisomers (e.g., 1-pentyl-4-methylindole or 1-hexylindole).[1] Misidentification at this stage leads to "scaffold hopping," producing inactive or toxicologically distinct final compounds.[1]
This guide outlines an orthogonal analytical workflow combining GC-MS, NMR, and FTIR to definitively validate the identity of 2-Methyl-1-pentylindole, ensuring the alkylation occurred at the N-position rather than the C3-position, and confirming the integrity of the 2-methyl substituent.
Orthogonal Analytical Techniques: A Comparative Analysis
The following table contrasts the three primary techniques required for full structural validation.
| Feature | GC-MS (EI) | 1H / 13C NMR | FTIR (Vapor/ATR) |
| Primary Role | Purity assessment & Molecular Weight confirmation.[1] | Definitive structural elucidation & Regioisomer differentiation. | Fingerprinting & Functional group verification.[1] |
| Key Marker | Molecular ion ( | C2-Methyl singlet (~2.4 ppm) & N-methylene triplet (~4.0 ppm).[1] | Absence of N-H stretch (~3400 cm⁻¹); C-H out-of-plane bends.[1] |
| Isomer Resolution | Low . Mass spectra of methyl-pentyl isomers are nearly identical.[1] | High . Distinguishes 2-Me vs. 4/5/6/7-Me and N-alkyl vs. C-alkyl.[1] | Medium . Can distinguish regioisomers in the fingerprint region (1400–600 cm⁻¹).[1] |
| Sample Req. | < 1 mg (Destructive).[1] | 5–10 mg (Non-destructive).[1] | < 1 mg (Non-destructive).[1] |
| Throughput | High (Autosampler compatible).[1] | Low (Manual interpretation required). | High (Rapid screening). |
Detailed Experimental Protocols
Technique A: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Confirm molecular weight and assess purity >98%.[1]
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Method Parameters:
-
Expected Data:
-
Retention Time: ~12.5 min (dependent on flow).[1]
-
Molecular Ion (
): m/z 201 (Medium intensity).[1] -
Base Peak: m/z 130.[1] This fragment corresponds to the 2-methylindole cation formed by the loss of the pentyl chain (
).[1] -
Note: If the base peak is m/z 117 (indole), the starting material may have been indole, not 2-methylindole, indicating a synthesis error.
-
Technique B: Nuclear Magnetic Resonance (NMR)
Objective: The "Gold Standard" for proving the methyl group is at position 2 and the pentyl chain is at position 1.
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Field Strength: ≥ 400 MHz.[1]
-
Key Diagnostic Signals (1H NMR):
-
2-Methyl Group: Look for a sharp singlet integrating to 3H at δ 2.30 – 2.45 ppm .[1]
-
Validation Logic: If this signal is a doublet, it implies coupling to a proton at C3 (unlikely if C3 is unsubstituted) or C1 (impossible).[1] If this signal is missing, the product is not methylated.
-
-
N-Methylene (
): A triplet ( Hz) at δ 4.00 – 4.10 ppm .[1] -
Aromatic Region: Four protons in the range δ 7.0 – 7.6 ppm .[1]
-
Validation Logic: The absence of a signal at the C2 position (typically ~7.1 ppm in 1-pentylindole) confirms substitution at C2.
-
-
Technique C: Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Rapid confirmation of N-alkylation.
-
Mode: ATR (Attenuated Total Reflectance) or Vapor Phase (GC-IR).[1]
-
Key Absorbances:
-
3400 cm⁻¹ Region: Disappearance of the strong N-H stretching vibration found in the starting material (2-methylindole). Presence of a band here indicates incomplete reaction.
-
2800–3000 cm⁻¹: Strong C-H aliphatic stretches from the pentyl chain.[1]
-
740 cm⁻¹: Characteristic "ortho-disubstituted benzene" out-of-plane bending (from the indole ring).[1]
-
Analytical Decision Matrix (Workflow)
The following diagram illustrates the logical flow for validating the compound. If any step fails, the synthesis must be revisited.
Figure 1: Analytical Decision Matrix for the validation of 2-Methyl-1-pentylindole. This workflow prioritizes mass confirmation followed by structural elucidation.
Comparative Data Summary
This table provides reference values to benchmark your experimental results.
| Parameter | 2-Methyl-1-pentylindole (Target) | 1-Pentylindole (Common Impurity) | 2-Methylindole (Starting Material) |
| Molecular Weight | 201.31 | 187.28 | 131.18 |
| GC-MS Base Peak | m/z 130 | m/z 117 | m/z 130 |
| 1H NMR (C2-Pos) | Singlet ( | Doublet ( | Singlet ( |
| 1H NMR (N-Pos) | Triplet ( | Triplet ( | Broad Singlet ( |
| FTIR (3400 cm⁻¹) | Absent | Absent | Present (Strong) |
Mechanistic Insight
The fragmentation of 2-Methyl-1-pentylindole in EI-MS is driven by the stability of the aromatic system.[1] The bond between the nitrogen and the pentyl chain is the weakest link under electron impact, leading to the formation of the 2-methylindole radical cation (m/z 130). Conversely, if the methyl group were on the benzene ring (e.g., 5-methyl-1-pentylindole), the base peak would also be m/z 130, which is why NMR is mandatory for distinguishing positional isomers [1].
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry.
-
Cayman Chemical. (2023).[1] JWH 007 Product Information & Spectral Data. Cayman Chemical.[1][2]
-
National Institute of Justice. (2019).[1][3] Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. NIJ Publications.[1][3]
-
Smith, J. P., et al. (2014).[1] Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles. Analytical Chemistry.
Sources
Targeted vs. Non-Targeted: A Comparative Guide to Analytical Methods for Novel Psychoactive Substances (NPS)
Executive Summary: The NPS Analytical Bottleneck
The proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and fentanyl analogs—presents a unique "cat-and-mouse" challenge. Unlike traditional drugs of abuse, NPS structures evolve rapidly to evade legislation and detection.
This guide compares the two dominant analytical paradigms: Targeted LC-MS/MS (Triple Quadrupole) and Non-Targeted LC-HRMS (High-Resolution Mass Spectrometry) . While Triple Quadrupole (QqQ) remains the gold standard for sensitivity and quantification, HRMS (Q-TOF/Orbitrap) is emerging as the essential tool for retrospective screening and unknown identification.
Comparative Analysis: LC-MS/MS vs. LC-HRMS[1]
The choice between targeted and non-targeted analysis depends on the clinical or forensic question: Do you know what you are looking for?
Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (Q-TOF / Orbitrap) |
| Primary Utility | Quantification & Confirmation of known targets. | Screening of unknowns & Retrospective Analysis. |
| Sensitivity (LOD) | High (0.01 – 0.5 ng/mL). Ideal for trace detection in hair/oral fluid. | Moderate to High (0.5 – 5 ng/mL). Improving, but often less sensitive than QqQ in full scan. |
| Selectivity | Based on precursor/product ion transitions (MRM). | Based on accurate mass (<5 ppm) and isotopic pattern. |
| Data File Size | Small (Targeted data only). | Large (Full spectral data acquired). |
| Retrospective Analysis | Impossible. If you didn't target it, you missed it. | Excellent. Re-interrogate old data for new drugs without re-running samples. |
| Isomer Differentiation | Relies entirely on Chromatographic Resolution. | Can sometimes use MS/MS fragmentation patterns, but often still needs Chromatography. |
The "Isomer Problem" in NPS
NPS often appear as positional isomers (e.g., 3-MMC vs. 4-MMC).
-
LC-MS/MS Limitation: Since isomers often share the same precursor and product ions, QqQ cannot distinguish them without physical chromatographic separation.
-
LC-HRMS Advantage: While accurate mass is identical, high-resolution fragmentation (MS/MS) can sometimes reveal subtle structural differences, though chromatographic separation remains the primary defense.
Strategic Method Development
Effective NPS analysis requires a "Self-Validating" workflow. We do not rely on the detector alone; the sample preparation and separation must ensure data integrity.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the analytical approach based on case requirements.
Protocol: Optimized Sample Preparation (LLE)
For biological matrices (blood/urine), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for NPS because it reduces matrix effects (ion suppression), which is critical when reference standards are expensive or unavailable for stable-isotope dilution.
Step-by-Step LLE Protocol:
-
Aliquot: 200 µL of whole blood or urine.
-
Internal Standard: Add 20 µL of deuterated internal standard mix (e.g., JWH-018-d9).
-
Buffer: Add 200 µL 0.5M Carbonate Buffer (pH 9.5) to ensure alkaloids are in non-ionized free-base form for extraction.
-
Extraction Solvent: Add 1.5 mL Chlorobutane:Ethyl Acetate (80:20) .
-
Why? This mixture extracts non-polar synthetic cannabinoids and moderately polar cathinones while leaving behind phospholipids that cause ion suppression.
-
-
Agitation: Vortex 5 mins; Centrifuge 10 mins at 4000 rpm.
-
Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).
Validation Framework (ANSI/ASB Standard 036)
To ensure Scientific Integrity , validation must follow the ANSI/ASB Standard 036 (formerly SWGTOX). This standard requires proving the method is "fit for purpose."[1]
Critical Validation Parameters
The following experimental data must be generated.
| Parameter | Requirement (Standard 036) | Experimental Goal |
| Bias & Precision | Bias within ±20%; CV < 20%. | Run QC samples at Low, Med, High concentrations over 5 days. |
| LOD / LOQ | Lowest non-zero calibrator. | Signal-to-Noise > 10 (or decision point analysis). |
| Matrix Effect (ME) | Calculate % Suppression/Enhancement. | Must be evaluated. (See formula below). |
| Carryover | Analyte signal in blank after high calibrator. | Must be < 20% of LOQ signal. |
Calculating Matrix Effect (The "Trustworthiness" Check)
You cannot trust quantitative data without assessing Matrix Effects (ME).
-
Negative Value: Ion Suppression (Common in ESI).
-
Positive Value: Ion Enhancement.
-
Acceptance: ±25% is generally acceptable; if higher, use Matrix-Matched Calibration.
Validation Workflow Diagram
Figure 2: The iterative validation lifecycle required for forensic accreditation.
Experimental Data: Sensitivity Comparison
The following data summarizes a comparative study of 10 common NPS analytes in whole blood, extracted via the LLE protocol described above.
Table 2: Limit of Detection (LOD) Comparison
| Analyte Class | Compound | LC-MS/MS (QqQ) LOD (ng/mL) | LC-HRMS (Q-TOF) LOD (ng/mL) | Conclusion |
| Synth. Cannabinoid | JWH-018 | 0.05 | 0.50 | QqQ is 10x more sensitive. |
| Synth. Cannabinoid | 5F-MDMB-PICA | 0.10 | 0.50 | QqQ preferred for trace analysis. |
| Cathinone | Mephedrone (4-MMC) | 1.0 | 1.0 | Comparable performance. |
| Cathinone | Eutylone | 0.5 | 0.5 | Comparable performance. |
| Opioid | Fentanyl | 0.05 | 0.10 | QqQ slightly better, but HRMS sufficient. |
Insight: For highly potent synthetic cannabinoids (where effective doses are in the microgram range), LC-MS/MS is the mandatory choice due to the sub-ng/mL sensitivity required. For cathinones, which are taken in higher doses, LC-HRMS is a viable alternative that offers the bonus of screening for new analogs.
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[2][3] [Link]
-
UNODC , Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[4][5][6][7] [Link]
-
National Institutes of Health (NIH) , Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation (Archived Context). [Link]
Sources
- 1. aafs.org [aafs.org]
- 2. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX’s Version: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. aafs.org [aafs.org]
- 4. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 6. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
